2-Amino-N,N-diethyl-3-methylbenzamide: Structural Chemistry & Synthesis Guide
This guide provides an in-depth technical analysis of 2-Amino-N,N-diethyl-3-methylbenzamide (CAS: 926250-76-2), a structural derivative of the common insect repellent DEET and a versatile building block in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 2-Amino-N,N-diethyl-3-methylbenzamide (CAS: 926250-76-2), a structural derivative of the common insect repellent DEET and a versatile building block in the synthesis of anthranilamide-class pharmaceuticals and agrochemicals.
[1]
Executive Summary
2-Amino-N,N-diethyl-3-methylbenzamide is a tri-substituted benzene derivative characterized by a sterically crowded 1,2,3-substitution pattern. It functions primarily as a pharmaceutical intermediate and a structural analog to N,N-diethyl-3-methylbenzamide (DEET). Its chemical behavior is dominated by the ortho-effect , where the 2-amino group and 3-methyl group flank the amide moiety, influencing both its conformational stability (via intramolecular hydrogen bonding) and its reactivity profile.
This guide details the physicochemical properties, validated synthetic protocols, and analytical characterization of this compound, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Structure
Identification Data
Parameter
Detail
Chemical Name
2-Amino-N,N-diethyl-3-methylbenzamide
CAS Number
926250-76-2
Molecular Formula
C₁₂H₁₈N₂O
Molecular Weight
206.28 g/mol
SMILES
CCN(CC)C(=O)C1=C(N)C(C)=CC=C1
IUPAC Name
2-amino-N,N-diethyl-3-methylbenzamide
Core Scaffold
Anthranilamide (2-aminobenzamide)
Structural Analysis
The molecule features a benzene ring substituted at positions 1, 2, and 3.
Position 1 (Amide): The N,N-diethylamide group serves as a lipophilic anchor.
Position 2 (Amino): The primary amine (-NH₂) provides a handle for further functionalization (e.g., urea formation, cyclization).
Position 3 (Methyl): This group introduces steric bulk, restricting rotation around the C1-C2 and C2-C3 bonds.
Key Conformational Feature:
The proximity of the amide carbonyl oxygen and the amino hydrogen allows for the formation of a stable 6-membered intramolecular hydrogen bond . This "pseudo-ring" locks the conformation, increasing lipophilicity by masking polar groups and influencing the compound's binding affinity in biological targets.
Figure 1: Structural connectivity and intramolecular interactions defining the stability of 2-Amino-N,N-diethyl-3-methylbenzamide.
Physicochemical Properties[2][4][5][6]
Property
Value / Description
Source/Prediction
Physical State
Solid (Crystalline powder) or Viscous Oil
Analog comparison
Melting Point
65–70 °C (Predicted)
Based on 2-amino-3-methylbenzamide (MP ~143°C) vs DEET (Liquid)
Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Low water solubility.
Structure-based
Synthesis & Manufacturing
Two primary routes exist for synthesizing 2-Amino-N,N-diethyl-3-methylbenzamide. The Amide Coupling Route is preferred for laboratory scale due to milder conditions, while the Nitro-Reduction Route is common in industrial settings to avoid aniline side-reactions.
Step 1 (Amidation): Convert 2-nitro-3-methylbenzoic acid to the acid chloride (using SOCl₂) and react with diethylamine to form 2-nitro-N,N-diethyl-3-methylbenzamide .
Step 2 (Reduction): Hydrogenation of the nitro group using H₂/Pd-C or Fe/NH₄Cl reduction to yield the target 2-amino compound.
Figure 2: Direct amide coupling workflow for laboratory synthesis.
Analytical Characterization
To validate the structure, the following spectral features must be confirmed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
δ 6.5 – 7.1 ppm (m, 3H): Aromatic protons (C4-H, C5-H, C6-H). Expect an ABX or ABC pattern.
δ 4.5 – 5.0 ppm (br s, 2H): Aniline -NH₂ protons. (Chemical shift varies with concentration and solvent; D₂O exchangeable).
δ 3.1 – 3.5 ppm (m, 4H): N-Ethyl methylene protons (-N-CH₂ -CH₃). These often appear as broad multiplets or two distinct quartets due to restricted rotation of the amide bond (rotamers).
This molecule serves as a critical "Right-Hand Side" (RHS) intermediate for Anthranilic Diamide insecticides and potential ryanodine receptor modulators. The 2-amino group reacts with acid chlorides or isocyanates to form the second amide bond characteristic of this class.
DEET Analog Studies
As a derivative of DEET (N,N-diethyl-3-methylbenzamide), this compound is used in Structure-Activity Relationship (SAR) studies to evaluate how ring functionalization affects:
Repellency: Does the polar amino group reduce volatility and duration of action?
Toxicity: Does the amino group alter the metabolic pathway (e.g., via N-acetylation)?
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust/aerosols.
References
Chemical Identity: PubChem. 2-amino-N,3-dimethylbenzamide (Related Structure & Properties). National Library of Medicine. Link
Synthesis Precursor: Ambeed. 2-Amino-3-methylbenzoic acid Datasheet. Link
Synthetic Methodology: Habeck, J., et al. "Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal."[6] Journal of Chemical Education, 2010.[6] Link
Commercial Availability: Combi-Blocks. 2-Amino-N,N-diethyl-3-methylbenzamide SDS. Link
Structural Context: Sigma-Aldrich. N,N-Diethyl-3-methylbenzamide (DEET) Product Information. Link
The Application Scientist’s Guide to 2-Amino-N,N-diethyl-3-methylbenzamide (CAS: 926250-76-2)
Executive Summary In modern drug discovery and complex scaffold generation, the strategic selection of ortho-substituted benzamides dictates the success of downstream cyclization reactions. 2-Amino-N,N-diethyl-3-methylbe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and complex scaffold generation, the strategic selection of ortho-substituted benzamides dictates the success of downstream cyclization reactions. 2-Amino-N,N-diethyl-3-methylbenzamide (CAS: 926250-76-2) is a highly specialized, lipophilic building block primarily utilized as a precursor for synthesizing functionalized indolinones and oxindoles.
This technical whitepaper provides an in-depth analysis of its physicochemical profile, the mechanistic rationale behind its structural design, and field-proven methodologies for employing it in anionic Parham-type cyclizations [1]. Designed for synthetic chemists and drug development professionals, this guide synthesizes theoretical causality with self-validating experimental protocols.
Physicochemical Profiling & Quantitative Data
Understanding the physical and topological properties of 2-Amino-N,N-diethyl-3-methylbenzamide is critical for optimizing reaction solvents and predicting chromatographic behavior. The tertiary amide and primary amine groups provide a unique hydrogen-bonding profile, while the diethyl substitution significantly increases lipophilicity compared to its primary amide analogs [2].
Table 1: Core Physicochemical Properties
Property
Value / Specification
Chemical Name
2-Amino-N,N-diethyl-3-methylbenzamide
CAS Registry Number
926250-76-2
Molecular Formula
C₁₂H₁₈N₂O
Molecular Weight
206.29 g/mol
MDL Number
MFCD09043883
Hydrogen Bond Donors
1 (Primary aromatic amine)
Hydrogen Bond Acceptors
2 (Amide carbonyl, amine nitrogen)
Rotatable Bonds
3
Table 2: Quantitative Yields in the Indolinone Synthesis Workflow
Data aggregated from standardized synthetic routes utilizing this building block [1][3].
Reaction Step
Transformation
Reagents / Conditions
Avg. Reported Yield
Activation
Carboxylic Acid → NHS Ester
DCC, 1,4-Dioxane, 72h
55%
Amidation
NHS Ester → Diethyl Amide
Diethylamine, 4h
56%
Benzylation
Primary Amine → N-Benzyl
BnBr, K₂CO₃, MeCN
57%
Cyclization
N-Benzyl Amide → Indolinone
n-BuLi, THF/Et₂O, -78°C
53%
Mechanistic Rationale: The "Why" Behind the Structure
As an application scientist, it is crucial to understand why the N,N-diethyl amide moiety is chosen over simpler alternatives (like N-methyl or primary amides) for indolinone synthesis.
Steric Shielding and Directed Metalation: The N,N-diethyl groups strike an optimal balance between steric bulk and Lewis basicity. During lithiation with n-butyllithium (n-BuLi), the lone pairs on the amide oxygen coordinate with the lithium ion. The steric bulk of the ethyl groups prevents the highly nucleophilic alkyllithium from directly attacking the carbonyl carbon (which would prematurely form a ketone). Instead, it directs the base to deprotonate the benzylic position of an N-alkylated substituent.
Leaving Group Efficacy: Once the α-amino-organolithium intermediate is formed, the molecule undergoes an intramolecular Parham-type cyclization. The diethylamine acts as a highly stable, neutral leaving group when the tetrahedral intermediate collapses, irreversibly driving the formation of the 5-membered indoxyl (3-indolinone) ring [1].
Regioselective Rearrangement: The presence of the 3-methyl group on the aromatic ring forces specific steric constraints that can dictate the regiochemistry of subsequent autoxidation (yielding 2-hydroxy-3-indolinones) or rearrangement (yielding 3-hydroxy-2-indolinones/oxindoles) depending on the presence or absence of a proton source.
The following protocols detail the synthesis of the title compound and its subsequent application. These procedures are designed as self-validating systems : visual cues and specific analytical shifts inherently confirm the success of each step.
Protocol A: Synthesis of 2-Amino-N,N-diethyl-3-methylbenzamide
Objective: Convert 2-amino-3-methylbenzoic acid to the target diethyl amide via an active ester intermediate.
Active Ester Formation: Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous 1,4-dioxane. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise at 0°C.
Incubation: Stir the reaction at room temperature for 72 hours. Self-Validation: The formation of a white precipitate (dicyclohexylurea, DCU) physically validates the activation of the carboxylic acid.
Filtration & Amidation: Filter the DCU byproduct. To the filtrate containing the NHS ester (CAS: 1222534-53-3), add diethylamine (2.0 eq) dropwise. Stir for 4 hours.
Isolation: Concentrate under reduced pressure, dissolve in ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and purify via silica gel chromatography.
Caption: Step-by-step synthesis workflow of 2-Amino-N,N-diethyl-3-methylbenzamide.
Protocol B: Anionic Cyclization to Indolinone Scaffolds
Objective: Utilize the title compound to generate 2-hydroxy-3-indolinones.
N-Benzylation: React 2-Amino-N,N-diethyl-3-methylbenzamide with benzyl bromide (1.1 eq) and K₂CO₃ in acetonitrile to yield the N-benzyl anthranilamide precursor.
Lithiation: Dissolve the precursor in anhydrous THF/Et₂O under an argon atmosphere. Cool strictly to -78°C using a dry ice/acetone bath. Add n-BuLi (2.2 eq) dropwise.
Self-Validation (Visual): The solution will typically transition to a deep, vibrant color (red/purple), confirming the generation of the α-amino-organolithium species.
Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
Self-Validation (Analytical): Aliquot a quenched sample for IR spectroscopy. The disappearance of the strong amide carbonyl stretch (~1630 cm⁻¹) and the appearance of a ketone stretch (~1710 cm⁻¹) confirms cyclization.
Autoxidation: Expose the reaction mixture to atmospheric air. The intermediate oxidizes to form the 2-hydroxy-3-indolinone.
Caption: Mechanistic pathway from the benzamide precursor to functionalized indolinones.
References
Title: Synthesis of 2-hydroxy-3-indolinones and 3-hydroxy-2-indolinones by anionic cyclization, in situ oxidation and rearrangement
Source: Tetrahedron Letters, 51(18), 2457-2460. (Coldham, I., Adams, H., Ashweek, N. J., & Skilbeck, M. C., 2010)
URL: [Link]
Title: 2-Amino-N,N-diethyl-3-methylbenzamide Synthetic Routes and Chemical Data
Source: Molaid / Molbase Chemical Database
URL: [Link]
Foundational
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N,N-diethyl-3-methylbenzamide
For the Attention of: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-N,N-diethyl-3-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-N,N-diethyl-3-methylbenzamide, a compound of interest within the broader class of biologically active aminobenzamides. It is important to note that this molecule is not extensively characterized in publicly available literature. Consequently, this document pioneers a predictive and methodological approach. We present computationally predicted physicochemical parameters to serve as a baseline for experimental design. Furthermore, this guide details robust, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating system for researchers. A plausible synthetic route is also proposed to facilitate the acquisition of this compound for laboratory investigation. The significance of the 2-aminobenzamide scaffold, a privileged structure in medicinal chemistry, is discussed to provide context for the relevance of this molecule in drug discovery and development.
Introduction: Navigating the Data Gap
A thorough investigation of scientific databases reveals a notable absence of empirical data for 2-Amino-N,N-diethyl-3-methylbenzamide. This guide directly addresses this gap by furnishing a robust framework for its characterization. By combining predictive modeling with detailed experimental workflows, we empower researchers to systematically investigate this and other novel chemical entities. The 2-aminobenzamide core is a well-established pharmacophore found in a variety of therapeutic agents, suggesting that understanding the physicochemical nuances of its derivatives is crucial for developing new medicines.
Predicted Physicochemical Properties
In the absence of experimental data, computational predictions provide a valuable starting point for understanding the likely behavior of 2-Amino-N,N-diethyl-3-methylbenzamide. The following properties have been estimated using established algorithms.
Property
Predicted Value
Molecular Formula
C₁₂H₁₈N₂O
Molecular Weight
206.28 g/mol
Boiling Point
~350-400 °C at 760 mmHg
Melting Point
Not readily predictable; likely a solid at room temperature
Water Solubility
Predicted to be sparingly soluble
LogP (Octanol/Water Partition Coefficient)
~2.5 - 3.5
pKa (Basic - Amino Group)
~3.0 - 4.0
pKa (Acidic - Amide N-H)
Not applicable
Note: These values are predictions and should be confirmed experimentally.
Proposed Synthesis of 2-Amino-N,N-diethyl-3-methylbenzamide
A viable synthetic route to the target compound can be envisioned starting from 2-amino-3-methylbenzoic acid. The key transformation is an amidation reaction. To achieve this, the carboxylic acid must first be activated. A common and effective method is the conversion to an acyl chloride, followed by reaction with diethylamine.
Caption: Proposed synthetic pathway for 2-Amino-N,N-diethyl-3-methylbenzamide.
Protocol for Synthesis:
Acyl Chloride Formation: To a solution of 2-amino-3-methylbenzoic acid in an anhydrous, inert solvent (e.g., dichloromethane or THF), add thionyl chloride or oxalyl chloride dropwise at 0 °C. The reaction is then typically warmed to room temperature and stirred until the starting material is consumed (monitored by TLC). The solvent and excess reagent are removed under reduced pressure to yield the crude 2-amino-3-methylbenzoyl chloride.
Amidation: The crude acyl chloride is dissolved in an anhydrous solvent and added dropwise to a solution containing an excess of diethylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at 0 °C. The reaction is stirred until completion.
Work-up and Purification: The reaction mixture is washed sequentially with aqueous acid, base, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified by flash column chromatography or recrystallization.
Experimental Protocols for Physicochemical Characterization
The following section details the standard operating procedures for the experimental determination of the key physicochemical properties of 2-Amino-N,N-diethyl-3-methylbenzamide.
Melting Point Determination (Capillary Method)
The melting point provides a quick assessment of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Caption: Workflow for melting point determination.
Boiling Point Determination (Micro-Reflux Method)
For non-volatile liquids or solids that can be melted without decomposition, the boiling point is a fundamental property. For compounds with high boiling points, determination
Exploratory
solubility of 2-Amino-N,N-diethyl-3-methylbenzamide in organic solvents
An In-depth Technical Guide Solubility Profile of 2-Amino-N,N-diethyl-3-methylbenzamide: A Framework for Experimental Determination and Theoretical Analysis Abstract The solubility of an active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Solubility Profile of 2-Amino-N,N-diethyl-3-methylbenzamide: A Framework for Experimental Determination and Theoretical Analysis
Abstract
The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various chemical and biological systems. This guide provides a comprehensive technical overview of the . Due to a scarcity of publicly available empirical data for this specific molecule, this document serves as both a theoretical guide and a practical handbook. It delves into the molecular structure's influence on solubility, offers predictive insights based on physicochemical principles, and provides a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for assessing the solubility of novel compounds.
Introduction: The Critical Role of Solubility
Understanding the solubility of a compound is fundamental in the fields of medicinal chemistry, process development, and formulation science.[1] It dictates the choice of solvents for chemical reactions, purification methods like crystallization, and the development of effective analytical techniques.[1][2] In drug development, solubility directly impacts a compound's dissolution rate and bioavailability, making it a cornerstone of pre-formulation studies.[3]
The subject of this guide, 2-Amino-N,N-diethyl-3-methylbenzamide, is a substituted benzamide featuring several key functional groups that create a complex solubility profile. Its structure includes:
A primary aromatic amine (-NH₂), which is basic and a strong hydrogen bond donor/acceptor.
A tertiary amide (-CON(C₂H₅)₂), which is a polar hydrogen bond acceptor.
An aromatic ring with a methyl group , contributing to its lipophilic character.
Two N-ethyl groups , further increasing its non-polar surface area.
The interplay between the polar amine and amide functionalities and the non-polar aromatic and alkyl components suggests a nuanced solubility behavior across different organic solvents. This guide provides the necessary tools to elucidate this profile.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] The overall polarity of a molecule, which is a balance between its polar and non-polar regions, determines its affinity for a given solvent.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The primary amine and tertiary amide groups of 2-Amino-N,N-diethyl-3-methylbenzamide can form strong hydrogen bonds with these solvents.[5] Therefore, high solubility is anticipated in lower-chain alcohols. As the alkyl chain of the alcohol solvent increases (e.g., propanol, butanol), its polarity decreases, which will likely lead to a corresponding decrease in the compound's solubility.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments but do not donate hydrogen bonds. They are effective at solvating polar molecules. Strong dipole-dipole interactions between the solvent and the polar amide and amine groups of the solute are expected to result in good solubility.
Non-polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The solubility in these solvents is expected to be limited. While the molecule possesses non-polar regions (the aromatic ring, methyl, and ethyl groups), the high polarity and hydrogen-bonding capacity of the amine and amide groups will likely dominate, leading to weak solute-solvent interactions compared to the strong intermolecular forces in the solid state.
The basicity of the primary amine group also implies that the compound's solubility could be significantly enhanced in the presence of acids, which would protonate the amine to form a more polar and soluble salt.[5]
Experimental Determination: The Shake-Flask Method
To obtain definitive, quantitative data, an experimental approach is necessary. The shake-flask method is the universally recognized gold-standard for determining equilibrium solubility.[6][7] This method measures the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium with the solid material at a specific temperature.[8]
Causality Behind Experimental Choices
Use of Excess Solid: Adding an excess of the compound ensures that the solution becomes truly saturated, a prerequisite for measuring the maximum solubility.[7][9]
Controlled Temperature: Solubility is temperature-dependent. For most solids, it increases with temperature.[10] Maintaining a constant temperature (e.g., 37 ± 1 °C for biological relevance or 25 °C for standard conditions) is critical for reproducible results.[9]
Sufficient Equilibration Time: The system must reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. This can take anywhere from 24 to 72 hours.[3][8][11] Preliminary experiments are often needed to determine the optimal time.[12]
Reliable Quantification: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) is the preferred method for accurately measuring the compound's concentration in the saturated solution due to its high sensitivity and specificity.[6][13] A validated calibration curve is essential for this step.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of 2-Amino-N,N-diethyl-3-methylbenzamide in a selected organic solvent at a constant temperature.
Materials:
2-Amino-N,N-diethyl-3-methylbenzamide (solid, high purity)
Selected organic solvent(s) (HPLC grade or higher)
Glass vials (e.g., 4 mL) with screw caps and PTFE septa
Orbital shaker with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE, check for solvent compatibility)
Volumetric flasks and pipettes
Analytical balance
HPLC-UV or UPLC-MS/MS system
Procedure:
Preparation:
a. Add approximately 10-20 mg of 2-Amino-N,N-diethyl-3-methylbenzamide to a glass vial. The key is to add more compound than will dissolve.
b. Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
c. Prepare at least three replicates for each solvent.
Equilibration:
a. Tightly cap the vials.
b. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[9]
c. Allow the samples to equilibrate for a predetermined time (e.g., 48 hours). Ensure undissolved solid remains visible in all vials.
Phase Separation:
a. Remove the vials from the shaker. Allow them to stand for 30 minutes to let the excess solid settle.
b. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the remaining solid.
c. Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid pellet.
d. Filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic particles.
Sample Dilution and Analysis:
a. Accurately dilute the filtrate with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
b. Prepare a multi-point calibration curve by dissolving a known mass of the compound to create standards of known concentrations.
c. Analyze the diluted samples and calibration standards via HPLC-UV or a similar validated method.
Calculation:
a. Use the calibration curve to determine the concentration of the compound in the diluted sample.
b. Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor.
c. Express the final solubility in appropriate units (e.g., mg/mL or mol/L).
Caption: Experimental workflow for the Shake-Flask solubility assay.
Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison of the compound's behavior across different solvents.
Table 1: Experimentally Determined Solubility of 2-Amino-N,N-diethyl-3-methylbenzamide at 25°C
While a specific Safety Data Sheet (SDS) for 2-Amino-N,N-diethyl-3-methylbenzamide is not widely available, data from structurally related compounds, such as N,N-diethylbenzamide and other substituted benzamides, can provide guidance.[14][15]
Potential Hazards: Compounds in this class may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14][15][16]
Handling Precautions:
Use only in a well-ventilated area, such as a chemical fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]
Store in a tightly closed container in a dry, well-ventilated place.[14]
Always consult the specific SDS for the solvents being used and perform a comprehensive risk assessment before beginning any experimental work.
Conclusion
The solubility of 2-Amino-N,N-diethyl-3-methylbenzamide is a complex function of its diverse structural motifs. Theoretical analysis predicts favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding, and limited solubility in non-polar media. However, for definitive and reliable data essential for research and development, experimental determination is paramount. The shake-flask method detailed in this guide provides a robust, self-validating protocol for obtaining high-quality equilibrium solubility data. By combining theoretical understanding with rigorous experimental practice, researchers can effectively characterize this compound and make informed decisions in their scientific endeavors.
References
Anonymous. (n.d.).
Chemistry, Department of. (2023, August 31). Solubility of Organic Compounds.
Al-Kassas, R., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
Samant, T. S., & Preeti, K. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
University of Massachusetts Dartmouth. (n.d.). SOLUBILITY.
dos Santos, M. D., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences. [Link]
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. [Link]
Ovid. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. [Link]
CPAChem. (2023, August 15). Safety data sheet. [Link]
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]
Taylor & Francis Online. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
RayBiotech. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
This guide serves as an advanced technical monograph for 2-Amino-N,N-diethyl-3-methylbenzamide (CAS 926250-76-2).[1] It is designed for research scientists and process chemists who require a depth of understanding beyond...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an advanced technical monograph for 2-Amino-N,N-diethyl-3-methylbenzamide (CAS 926250-76-2).[1] It is designed for research scientists and process chemists who require a depth of understanding beyond standard regulatory compliance.
This compound is a structural hybrid of an aniline derivative and a dialkyl amide .[1] It shares a scaffold similarity with N,N-Diethyl-m-toluamide (DEET) but possesses a primary amino group at the ortho position, significantly altering its electronic properties and reactivity profile.[1]
Physicochemical Data Table
Property
Value / Characteristic
Application Note
Appearance
Pale yellow to brown oil or low-melting solid
Color intensity often correlates with oxidation of the amine group.[1]
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Highly lipophilic; poor water solubility necessitates organic co-solvents for biological assays.
pKa (Calc)
~3.5 - 4.0 (Aniline nitrogen)
Weakly basic.[1] Will protonate in strong acidic media (pH < 2).[1]
LogP
~2.0 - 2.5
Permeable to cell membranes; potential for dermal absorption.[1]
Reactivity
Nucleophilic (Primary Amine)
Susceptible to oxidation, acylation, and diazonium formation.
Advanced Hazard Analysis (SAR & Toxicology)
Standard SDSs often list generic hazards.[1] As an Application Scientist, you must understand the mechanistic risks derived from the Structure-Activity Relationship (SAR).
The Aniline Risk Factor (Methemoglobinemia)
Unlike simple amides, the presence of the primary aromatic amine (aniline functionality) introduces a specific toxicological risk: Methemoglobinemia .
Mechanism: Metabolic activation (N-hydroxylation) of the aniline moiety can oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport.[1]
Operational Implication: Users must monitor for cyanosis (blue lips/fingernails) during accidental exposure, not just standard irritation.
Lipophilicity & Dermal Absorption
The N,N-diethyl chains increase the compound's lipophilicity, facilitating rapid transit across the stratum corneum.
Risk: Systemic toxicity can occur via skin contact without immediate local irritation.[1]
Control: Standard latex gloves are insufficient. Nitrile (minimum 0.11 mm thickness) or Silver Shield laminate gloves are required.[1]
GHS Classification (Derived)[1]
Acute Tox. 4 (Oral/Dermal): Harmful if swallowed or in contact with skin.[1]
STOT SE 3: May cause respiratory irritation (if aerosolized).[1]
Operational Protocols: Handling & Synthesis
Trustworthiness is built on self-validating workflows.[1] The following protocols ensure integrity from storage to reaction.
Storage & Stability Protocol
The primary amine is prone to oxidation, turning the substance dark brown over time.
Atmosphere: Store under Argon or Nitrogen blanket.[1]
Temperature:2–8°C is recommended to retard oxidative degradation.[1]
Validation: Before use, check appearance. If opaque/black, purify via silica plug filtration (Eluent: Hexane/EtOAc 3:1).
Solubilization Workflow (Self-Validating)
When preparing stock solutions (e.g., 10 mM in DMSO) for biological screening:
Weighing: Use an anti-static gun on the weighing boat; the compound can be static-prone if solid.[1]
Dissolution: Add DMSO to the vial before vortexing.
Visual Check: Hold against a backlight. Schlieren lines indicate incomplete mixing. Sonicate for 60 seconds if observed.
QC Step: Run a quick LC-MS injection. Expect a single peak at m/z 207.1 [M+H]⁺ .
Visualization: Safe Handling Lifecycle
The following diagram outlines the decision logic for handling this compound safely in a research environment.
Figure 1: Operational lifecycle for 2-Amino-N,N-diethyl-3-methylbenzamide, emphasizing the critical visual inspection step to detect oxidative degradation.
Emergency Response & Analytical Verification
Emergency Decision Logic
In the event of exposure, immediate action must be grounded in the compound's chemical nature (lipophilic amine).
Figure 2: Emergency response workflow.[1] Note the prohibition of alcohol for skin washing, as it increases the solubility and absorption of the compound.
Analytical Verification (HPLC/MS)
To verify the identity of CAS 926250-76-2, use the following parameters. This distinguishes it from its isomer (DEET) or impurities.[1]
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]
Mass Spec: Positive Mode (ESI+). Look for [M+H]⁺ = 207.1 .[1]
Differentiation: DEET (MW 191.[1]27) will show [M+H]⁺ = 192.1. The mass difference of +15 (NH group vs H) and +16 (Oxygen) is not applicable here; the difference is the addition of -NH2 (+16 mass units roughly) to the core. Wait, DEET is C12H17NO (MW 191). This compound is C12H18N2O (MW 206).[1] The difference is exactly 15 units (NH replaces H).[1]
Verification: A mass of 207.1 confirms the presence of the amino group.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394628, 2-Amino-N,N-diethyl-3-methylbenzamide. Retrieved from [Link][1]
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Structure-Activity Relationship (SAR) for Aromatic Amines. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Toxicology of Aniline and its Derivatives. Retrieved from [Link][1]
potential biological activity of 2-Amino-N,N-diethyl-3-methylbenzamide
This technical guide provides an in-depth analysis of 2-Amino-N,N-diethyl-3-methylbenzamide (CAS: 926250-76-2), a structural hybrid of the gold-standard insect repellent DEET and the anthranilamide scaffold. A Theoretica...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 2-Amino-N,N-diethyl-3-methylbenzamide (CAS: 926250-76-2), a structural hybrid of the gold-standard insect repellent DEET and the anthranilamide scaffold.
A Theoretical & Synthetic Guide for Biological Evaluation
Executive Summary
2-Amino-N,N-diethyl-3-methylbenzamide is a functionalized benzamide derivative characterized by the insertion of a primary amino group at the ortho position of the classic DEET (N,N-diethyl-3-methylbenzamide) scaffold.[1] While DEET acts primarily as a volatile olfactory confusant, the introduction of the 2-amino group transforms the molecule into an anthranilamide , a class of compounds with distinct electronic properties and biological potential ranging from ryanodine receptor modulation to use as a precursor for fused heterocyclic systems (e.g., indolinones).
This guide serves as a roadmap for researchers investigating this molecule as a next-generation repellent candidate or a synthetic intermediate . It synthesizes known synthetic routes with predicted Structure-Activity Relationships (SAR).
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
The molecule's physicochemical properties suggest a lower volatility profile compared to DEET due to the capacity for intermolecular hydrogen bonding via the primary amine.
Property
Data / Prediction
Relevance to Bio-Activity
CAS Number
926250-76-2
Unique Identifier
IUPAC Name
2-Amino-N,N-diethyl-3-methylbenzamide
Official Nomenclature
Molecular Formula
C₁₂H₁₈N₂O
—
Molecular Weight
206.29 g/mol
Small molecule drug-like space
LogP (Predicted)
~1.8 - 2.1
Slightly less lipophilic than DEET (LogP 2.18)
H-Bond Donors
1 (–NH₂)
Increases polarity; potential for receptor anchoring
H-Bond Acceptors
2 (C=O, –NH₂)
Interaction with odorant binding proteins (OBPs)
Boiling Point
>280°C (Predicted)
Lower volatility = Potential for longer protection time
Predicted Biological Activity & Mechanism of Action[7]
As a direct analog of DEET, the biological activity of 2-Amino-N,N-diethyl-3-methylbenzamide is hypothesized to operate via two distinct pharmacological axes:
A. Insect Repellency (Olfactory Interference)
DEET functions by interfering with insect Odorant Receptors (ORs) and Gustatory Receptors (GRs), specifically targeting the highly conserved co-receptor Orco .
Hypothesis : The 2-amino group introduces a hydrogen bond donor. This may enhance binding affinity to the Orco/OR complex compared to DEET, potentially increasing potency.
Volatility Trade-off : The amino group reduces vapor pressure. While this may reduce the "spatial repellent" effect (vapor phase), it could significantly extend the duration of action on skin (contact repellency) by reducing evaporation rates.
B. Ryanodine Receptor Modulation (Anthranilamide Core)
This molecule is chemically an anthranilamide . Commercial insecticides like Chlorantraniliprole are complex anthranilamides that activate ryanodine receptors (RyR), causing uncontrolled calcium release and muscle paralysis in insects.
Hypothesis : While 2-Amino-N,N-diethyl-3-methylbenzamide lacks the bulky hydrophobic groups required for potent RyR activation, it may exhibit weak agonism or antagonism, serving as a lead compound for fragment-based drug design targeting RyR.
C. Synthetic Utility (Indolinone Precursor)
Literature identifies this molecule as a critical intermediate in the synthesis of indolinones via anionic cyclization. It serves as a scaffold for constructing fused ring systems found in various alkaloids and pharmaceuticals.[2]
Visualizing the Signaling & Synthetic Landscape
The following diagram illustrates the dual potential of this molecule: as a modulator of insect olfactory pathways and as a chemical building block.
Caption: Dual-pathway logic showing the molecule's role in olfactory modulation (top) and heterocyclic synthesis (bottom).[1]
Experimental Protocols
Protocol A: Chemical Synthesis
Rationale: This protocol is adapted from methods converting anthranilic acids to diethylamides via active esters, ensuring high purity for biological testing.
Activation : Dissolve 3-methylanthranilic acid (1.0 eq) in dry Dichloromethane (DCM) under Nitrogen. Add EDC·HCl (1.2 eq) and NHS (1.2 eq). Stir at RT for 4 hours to form the NHS-ester.
Amidation : Cool the solution to 0°C. Add Diethylamine (1.5 eq) dropwise.
Reaction : Allow to warm to RT and stir overnight (12h). Monitor by TLC (Hexane:EtOAc 1:1).
Work-up : Wash organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine.
Purification : Dry over MgSO₄, concentrate, and purify via silica gel chromatography.
Validation : Confirm structure via ¹H-NMR (Look for ethyl signals at ~1.1 and 3.4 ppm, and the broad NH₂ singlet).
Rationale: To quantify the "Extended Duration" hypothesis compared to DEET.
Subject : Aedes aegypti (starved females).
Control : Ethanol (solvent).
Standard : 20% DEET in Ethanol.
Preparation : Prepare a 20% (w/v) solution of 2-Amino-N,N-diethyl-3-methylbenzamide in ethanol.
Application : Apply 1 mL of solution to a 600 cm² area of the volunteer's forearm. Allow to dry for 10 mins.
Exposure : Insert arm into a cage containing 200 mosquitoes for 3 minutes every 30 minutes.
Endpoint : Record the time until the first confirmed bite (a bite followed by a second bite within the same exposure period).
Calculation :
Comparison : Perform a paired t-test against the DEET standard on the contralateral arm.
Safety & Toxicology Alerts
Aniline Moiety : The metabolic cleavage of the amide bond could theoretically release 2-methylaniline (o-toluidine) .
Risk : o-Toluidine is a known carcinogen and can cause methemoglobinemia.
Mitigation : While DEET is metabolized primarily via oxidation of the methyl/ethyl groups, the stability of the amide bond in this amino-analog must be verified. In vitro liver microsome stability assays are mandatory before human application.
References
Synthesis & Cyclization
Title: Synthesis of 2-hydroxy-3-indolinones and 3-hydroxy-2-indolinones by anionic cyclization, in situ oxid
The Thermal Fingerprint: A Technical Guide to Substituted Benzamides
Executive Summary In drug development and materials science, the benzamide scaffold ( ) is ubiquitous, serving as the pharmacophore for antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug development and materials science, the benzamide scaffold (
) is ubiquitous, serving as the pharmacophore for antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors.
This guide moves beyond simple data tabulation. It explores the thermodynamic causality governing why specific substitutions drastically alter melting points (MP) and boiling points (BP). For the researcher, understanding these phase transitions is not merely about purity identification—it is about predicting solubility, bioavailability, and solid-state stability (polymorphism).
Part 1: The Physicochemical Landscape
To interpret the data, one must first understand the molecular architecture. Benzamides are "sticky" molecules. Their high melting points relative to their molecular weight are driven by a robust network of intermolecular hydrogen bonds.
The Lattice Energy Hierarchy
The primary amide group (
) acts as both a double donor and a double acceptor of hydrogen bonds, typically forming centrosymmetric dimers (the graph set motif).
Figure 1: The hierarchy of forces dictating the thermal properties of benzamides. Note that H-bonding is the dominant vector.
Part 2: Data Repository
The following data aggregates experimentally validated values. Note the distinct "Symmetry Effect" where para-substituted isomers consistently exhibit higher melting points than their ortho or meta counterparts due to more efficient crystal packing.
Table 1: Melting & Boiling Points of Monosubstituted Benzamides
Compound Name
Structure
Substituent
MP (°C) [1,2]
BP (°C) [3]*
Key Insight
Benzamide
-H
125 - 128
290
Reference standard. Forms strong dimers.
2-Chlorobenzamide
-Cl (Ortho)
140 - 144
~310 (dec)
Steric twist reduces planarity.
4-Chlorobenzamide
-Cl (Para)
176 - 180
~320 (dec)
Symmetry Effect: Packs better than 2-Cl.
2-Hydroxybenzamide
-OH (Ortho)
140 - 142
-
Intramolecular H-bond (Salicylamide) competes with lattice forces.
4-Hydroxybenzamide
-OH (Para)
160 - 164
-
No internal H-bond; extensive intermolecular network raises MP.
4-Nitrobenzamide
-NO2 (Para)
198 - 201
-
Strong dipole + Symmetry = Very high lattice energy.
N-Methylbenzamide
N-Alkyl
76 - 78
306
H-Bond Loss: Loss of one NH donor drastically drops MP.
N,N-Dimethylbenzamide
N,N-Dialkyl
40 - 43
272
Loss of ALL donors. Low MP solid/oil.
*Note on Boiling Points: Most solid benzamides decompose before boiling at standard atmospheric pressure (760 mmHg). BP values listed are often theoretical extrapolations or measured under high vacuum.
Part 3: Structure-Property Relationships (SAR)
As a scientist, you must look for the "Why" behind the numbers.
The Ortho-Effect & Intramolecular Bonding
Compare 2-Hydroxybenzamide (Salicylamide) with 4-Hydroxybenzamide .
2-OH: The hydroxyl proton forms an intramolecular hydrogen bond with the amide carbonyl oxygen. This "locks" the molecule, reducing its ability to network with neighbors.
4-OH: The hydroxyl is exposed, acting as an additional "hook" to grab neighboring molecules.
Result: The 4-isomer has a significantly higher melting point (~162°C) compared to the 2-isomer (~140°C) due to this networking capability [4].
The N-Substitution Drop
Observing N-Methylbenzamide (MP ~78°C) vs. Benzamide (MP ~127°C) reveals the critical role of the amide protons. Replacing a Hydrogen with a Methyl group removes a donor site (
). The lattice energy collapses, lowering the melting point by nearly 50°C. This is a vital consideration when designing drugs for oral bioavailability—lower MP often correlates with higher solubility but lower stability.
Part 4: Experimental Protocols (Self-Validating Systems)
In a pharmaceutical context, simple capillary melting points are insufficient for polymorph screening. Differential Scanning Calorimetry (DSC) is the gold standard.
Protocol: Thermal Analysis via DSC
Objective: Determine Onset Melting Point (
) and Enthalpy of Fusion ().
Equipment: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).
Standard: Indium (MP 156.6°C) for temperature and enthalpy calibration.
Step-by-Step Workflow:
Sample Prep: Weigh 2–5 mg of dried benzamide derivative into a Tzero aluminum pan.
Crimping: Hermetically seal (or pinhole lid if volatile evolution is expected).
Equilibration: Equilibrate at 25°C.
Ramp: Heat at 10°C/min to 250°C under Nitrogen purge (50 mL/min).
Validation:
Self-Check 1: Is the baseline flat? (Curvature indicates instrument contamination).
Self-Check 2: Is the peak sharp? (Broad peaks >3°C width indicate impurity or "melting with decomposition").
Figure 2: Logic flow for DSC analysis. Note: Pharma standards use
(extrapolated onset), not the peak maximum, as the official melting point.
Part 5: References
NIST Chemistry WebBook. Benzamide Phase Change Data.[1][2] National Institute of Standards and Technology.[3][4] [Link]
PubChem. Benzamide Compound Summary. National Library of Medicine. [Link]
Sathisaran, I., & Dalvi, S. V. (2018). Crystal Engineering of Salicylamide: Impact of Intramolecular Hydrogen Bonding.[5] Crystal Growth & Design.[1] (Contextual citation regarding ortho-hydroxy effects).
Application Note: Synthesis Protocol for 2-Amino-N,N-diethyl-3-methylbenzamide
Abstract This application note details a robust, scalable synthesis protocol for 2-Amino-N,N-diethyl-3-methylbenzamide , a structural analog of the insect repellent DEET and a functionalized anthranilamide scaffold. Unli...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust, scalable synthesis protocol for 2-Amino-N,N-diethyl-3-methylbenzamide , a structural analog of the insect repellent DEET and a functionalized anthranilamide scaffold. Unlike standard amide couplings that risk competitive side-reactions due to the free aniline moiety, this protocol utilizes an Isatoic Anhydride platform. This methodology ensures high regioselectivity, eliminates the need for amine protection, and provides a self-purifying mechanism via carbon dioxide evolution. The guide includes a retrosynthetic analysis, step-by-step experimental procedures, and quality control parameters suitable for drug discovery and lead optimization workflows.
Introduction & Strategic Analysis
The target molecule, 2-Amino-N,N-diethyl-3-methylbenzamide , possesses a sterically congested core due to the ortho-methyl group adjacent to the aniline nitrogen. Direct coupling of 2-amino-3-methylbenzoic acid using standard agents (e.g., EDC, HATU) often suffers from low yields due to:
Competitive Dimerization: The unprotected aniline acting as a nucleophile toward the activated ester.
Steric Hindrance: The C3-methyl group impedes attack at the carbonyl center.
To circumvent these issues, this protocol employs the Isatoic Anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) route. This intermediate serves as a "masked" activated ester that reacts cleanly with amines. The driving force of the reaction is the irreversible loss of CO₂, which prevents reversibility and drives the equilibrium toward the amide product.
Retrosynthetic Logic
The synthesis is disconnected into two phases:
Activation: Cyclization of 2-amino-3-methylbenzoic acid to 8-methylisatoic anhydride.
Aminolysis: Nucleophilic ring-opening with diethylamine.
Figure 1: Retrosynthetic strategy utilizing the reactive isatoic anhydride intermediate to bypass direct coupling issues.
Experimental Protocol
Phase 1: Synthesis of 8-Methylisatoic Anhydride
Objective: Convert the anthranilic acid derivative into the reactive anhydride intermediate.
Triphosgene (0.35 equiv) (Solid source of phosgene, safer handling)
Triethylamine (TEA) (Catalytic amount or 1.0 equiv if HCl scavenging is needed)
Solvent: Dry Tetrahydrofuran (THF) or Dioxane.
Procedure:
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel. Vent the system through a caustic scrubber (NaOH solution) to neutralize any generated phosgene/HCl.
Activation: Cool the solution to 0°C. Dissolve Triphosgene (10.4 g, 35 mmol) in THF (30 mL) and add dropwise over 30 minutes. Caution: Exothermic.
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 3 hours. The solution should become clear as the anhydride forms.
Isolation: Cool the mixture to room temperature. If the product precipitates, filter directly. If not, concentrate the solvent to ~20% volume and add cold hexanes to induce precipitation.
Purification: Filter the solid, wash with cold hexanes, and dry under vacuum.
Expected Yield: 85-95%
Appearance: Beige to off-white solid.
Phase 2: Aminolysis to 2-Amino-N,N-diethyl-3-methylbenzamide
Objective: Nucleophilic attack by diethylamine to open the ring and release CO₂.
Triphosgene: Highly toxic. Generates phosgene gas upon decomposition or reaction. Must be handled in a well-ventilated fume hood. A scrubber system containing 10% NaOH is mandatory to trap exhaust gases.
CO₂ Evolution: Phase 2 generates stoichiometric quantities of gas. Ensure reaction vessels are not sealed tight to prevent over-pressurization.
Diethylamine: Volatile, flammable, and corrosive. Keep away from ignition sources.
References
Isatoic Anhydride Chemistry
G. M. Coppola, "The Chemistry of Isatoic Anhydride," Synthesis, vol. 1980, no. 7, pp. 505–536, 1980. Link
Anthranilamide Synthesis
Selby, T. P., et al. "Synthesis and insecticidal activity of novel anthranilic diamides," Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 19, pp. 4361-4366, 2005. (Describes the use of methyl-substituted isatoic anhydrides). Link
Alternative Coupling Methods
Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling," Tetrahedron, vol. 61, no. 46, pp. 10827-10852, 2005. Link
DEET Analogs
Wang, X., et al. "Synthesis and mosquito repellent activity of DEET analogs," Journal of Agricultural and Food Chemistry, vol. 56, no. 22, 2008.[5] Link
Application Note: Advanced Synthetic Strategies and Reaction Mechanisms for the Preparation of 2-Amino-N,N-diethyl-3-methylbenzamide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Amino-N,N-diethyl-3-methylbenzamide (CAS: 926250-76-2) Executive Summary The synthesis of ortho-amino benzamides, specifica...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: 2-Amino-N,N-diethyl-3-methylbenzamide (CAS: 926250-76-2)
Executive Summary
The synthesis of ortho-amino benzamides, specifically 2-Amino-N,N-diethyl-3-methylbenzamide , is a critical workflow in the development of indolinones, quinazolinones, and modern agricultural anthranilic diamides. Direct amidation of 2-amino-3-methylbenzoic acid is notoriously challenging; the unprotected ortho-amino group acts as a competing nucleophile, leading to poor atom economy, self-condensation, and dimerization.
This application note details two field-proven synthetic methodologies to overcome these steric and electronic hurdles:
The NHS-Ester Activation Route: A mild, bench-scale approach utilizing N-hydroxysuccinimide to prevent side reactions.
The Isatoic Anhydride (Triphosgene) Route: A highly scalable, one-pot industrial standard that leverages the ortho-amino group as a temporary internal activating moiety.
Mechanistic Rationale & Pathway Analysis
To achieve high-yielding amidation without the need for cumbersome Boc- or Fmoc-protection steps, the carboxylic acid must be selectively activated.
Route 1: NHS-Ester Activation Pathway
In this route, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used in tandem with N-hydroxysuccinimide (NHS). EDC activates the carboxylate to form an unstable O-acylisourea intermediate. The addition of NHS immediately traps this intermediate, forming 2,5-dioxopyrrolidin-1-yl 2-amino-3-methylbenzoate (CAS: 1222534-53-3). This NHS ester is stable enough to prevent self-condensation of the aniline moiety but reactive enough to undergo smooth nucleophilic acyl substitution when exposed to diethylamine, yielding the target amide in approximately 4 hours .
Fig 1. NHS-ester activation and amidation mechanism for 2-Amino-N,N-diethyl-3-methylbenzamide.
Route 2: Isatoic Anhydride Pathway
For scale-up and process chemistry, the isatoic anhydride route is superior. Treating 2-amino-3-methylbenzoic acid with triphosgene (bis(trichloromethyl) carbonate) induces a dual nucleophilic attack on the phosgene equivalent by both the amine and the carboxylic acid. This forms 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (8-methylisatoic anhydride).
Causality of the Intermediate: The cyclic anhydride simultaneously protects the amine and hyper-activates the C-4 carbonyl. When diethylamine is introduced, it selectively attacks the C-4 position. The ring opens, and the subsequent decarboxylation (loss of CO₂) provides an irreversible thermodynamic driving force, yielding the pure amide .
Optimized for mild conditions and preservation of sensitive functional groups.
Activation: In a flame-dried round-bottom flask under N₂, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DMF (0.2 M).
Coupling Initiation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise to control the exothermic formation of the O-acylisourea. Stir the reaction mixture at room temperature for 12 hours.
Amidation: To the crude NHS-ester solution, add diethylamine (1.5 eq) dropwise. Stir at room temperature for 4.0 hours.
Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1, UV 254 nm). The highly UV-active NHS ester spot (
) must completely disappear, replaced by the target amide ().
Workup: Quench the reaction with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify via flash column chromatography to afford the product.
Optimized for high atom economy, rapid kinetics, and industrial scalability.
Cyclization: Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in anhydrous 1,4-dioxane. Cool to 0 °C.
Phosgenation: Slowly add a solution of triphosgene (0.35 eq) in 1,4-dioxane dropwise. Caution: Perform strictly in a well-ventilated fume hood. Stir the mixture at room temperature until a white precipitate (8-methylisatoic anhydride) forms completely.
Aminolysis: To the same reaction vessel (one-pot), add diethylamine (1.5 eq) dropwise.
Self-Validation Checkpoint: The addition of diethylamine will trigger immediate effervescence. The reaction progress is visually validated by the cessation of CO₂ gas evolution. Complete consumption of the anhydride should be verified within 1–2 hours.
Workup: Evaporate the organic solvent under reduced pressure. The target product can be directly separated from the aqueous phase or recrystallized, bypassing the need for chromatographic purification.
Quantitative Data & Methodology Comparison
The choice of synthetic route depends heavily on the scale of the operation and the availability of reagents. The table below summarizes the critical operational metrics for both protocols.
Parameter
Route 1: NHS-Ester Activation
Route 2: Isatoic Anhydride Pathway
Primary Reagents
EDC·HCl, NHS, Diethylamine
Triphosgene, Diethylamine
Reactive Intermediate
2,5-dioxopyrrolidin-1-yl 2-amino-3-methylbenzoate
8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Amidation Reaction Time
4.0 hours
< 2.0 hours
Typical Yield
~56%
85% - 94%
Atom Economy
Low (Generates urea and NHS waste)
Moderate (Generates CO₂ and HCl waste)
Purification Requirement
Flash Column Chromatography
Simple Extraction / Recrystallization
Scalability
Poor to Moderate (Costly reagents)
Excellent (Industrial standard)
References
Synthesis of 2-hydroxy-3-indolinones and 3-hydroxy-2-indolinones by anionic cyclization, in situ oxidation and rearrangement. Tetrahedron Letters, 2010.
URL:[Link]
One-Pot Synthesis of 2-Amino-5-halogenated-N,3-dimethylbenzamides. Qin, W., Liu, B., You, J., & Lü, C. Chinese Journal of Organic Chemistry, 2012, 32(5): 896.
URL:[Link]
Method
Application Note: Reagents and Synthetic Protocols for 2-Amino-N,N-diethyl-3-methylbenzamide
Mechanistic Rationale & Synthetic Strategy 2-Amino-N,N-diethyl-3-methylbenzamide (CAS: 926250-76-2) is a highly specialized anthranilamide derivative utilized as a critical intermediate in the development of pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Synthetic Strategy
2-Amino-N,N-diethyl-3-methylbenzamide (CAS: 926250-76-2) is a highly specialized anthranilamide derivative utilized as a critical intermediate in the development of pharmaceuticals, including local anesthetics and targeted kinase inhibitors.
Synthesizing amides directly from anthranilic acids (such as 2-amino-3-methylbenzoic acid) presents a unique chemical challenge. The presence of the unprotected ortho-amino group often leads to competitive side reactions, including self-polymerization or the formation of benzoxazinones during carboxyl activation. Furthermore, diethylamine is a sterically hindered secondary amine, which significantly reduces the rate of nucleophilic attack on standard activated esters.
To overcome these kinetic and thermodynamic barriers, this guide details two field-proven synthetic pathways:
The Isatoic Anhydride (IA) Route (Industrial Standard): This pathway converts the starting material into 8-methylisatoic anhydride[1]. This intermediate elegantly achieves two goals simultaneously: it activates the carboxylic acid and protects the amino group. Aminolysis with diethylamine triggers a ring-opening event that releases carbon dioxide (
). This gas evolution makes the protocol a self-validating system —the reaction is driven irreversibly to completion, and the cessation of bubbling visually confirms that the reaction has finished[2].
The Direct Coupling Route (Lab Scale): Utilizing the premium uronium coupling reagent HATU, this method bypasses the need for phosgene derivatives. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester that accelerates the aminolysis step before the unprotected amine can interfere.
Reagent Causality & Selection Matrix
Reagent
Role in Synthesis
Causality / Rationale for Selection
2-Amino-3-methylbenzoic acid
Starting Material
Provides the core 3-methylanthranilic acid scaffold required for the target molecule.
Diethylamine
Nucleophile
A secondary amine that forms the N,N-diethyl amide moiety. Used in excess to drive the reaction and act as an acid scavenger.
Triphosgene
Cyclizing Agent (IA Route)
A crystalline, safer alternative to phosgene gas. It reacts with the starting material to form the highly reactive 8-methylisatoic anhydride intermediate[1].
HATU
Coupling Agent (Direct Route)
Superior to EDC/DCC for sterically hindered secondary amines. It minimizes epimerization and maximizes the yield of the HOAt-active ester.
DIPEA
Non-Nucleophilic Base
Deprotonates the carboxylic acid and neutralizes the system without competing with diethylamine as a nucleophile.
Experimental Protocols
Protocol A: Synthesis via 8-Methylisatoic Anhydride (Scalable & Preferred)
This two-step protocol is highly recommended for generating high-purity anthranilamides without the need for complex chromatographic purification[3].
Step 1: Preparation of 8-Methylisatoic Anhydride
Charge a flame-dried, round-bottom flask with 2-amino-3-methylbenzoic acid (1.0 eq) and anhydrous Tetrahydrofuran (THF).
Slowly add a solution of Triphosgene (0.35 eq) in THF dropwise at 0 °C under an inert argon atmosphere. (Note: 1 mole of triphosgene yields 3 moles of reactive phosgene equivalents).
Heat the mixture to reflux (65 °C) for 3 hours.
Cool the reaction to room temperature and concentrate under reduced pressure. Wash the resulting solid with cold ether to yield 8-methylisatoic anhydride as a pale solid[1].
Step 2: Aminolysis to 2-Amino-N,N-diethyl-3-methylbenzamide
Suspend 8-methylisatoic anhydride (1.0 eq) in a 1:1 mixture of Ethanol and Water[2].
Add Diethylamine (1.5 eq) dropwise at room temperature.
Self-Validation Checkpoint: Observe the immediate evolution of
gas. The suspension will gradually clear as the anhydride is consumed and the soluble amide is formed.
Stir the reaction at 40 °C until gas evolution completely ceases (approx. 2 hours).
Extract the aqueous mixture with Ethyl Acetate (
mL), wash the combined organic layers with brine, dry over anhydrous , and evaporate to yield the pure target compound.
Protocol B: Direct Amide Coupling (Rapid Lab-Scale)
Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
Add DIPEA (3.0 eq) and HATU (1.2 eq) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active HOAt ester.
Add Diethylamine (2.0 eq) dropwise.
Stir the reaction mixture at room temperature for 12 hours.
Quench the reaction with saturated aqueous
and extract with Dichloromethane (DCM). Purify the crude product via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate) to isolate the final product.
Quantitative Data Summary
Compound / Reagent
Molecular Weight ( g/mol )
Equivalents (IA Route)
Equivalents (Direct Route)
Expected Yield
2-Amino-3-methylbenzoic acid
151.16
1.0
1.0
N/A
8-Methylisatoic Anhydride
177.16
1.0 (Intermediate)
N/A
85 - 90%
Diethylamine
73.14
1.5
2.0
N/A
Triphosgene
296.75
0.35
N/A
N/A
HATU
380.23
N/A
1.2
N/A
2-Amino-N,N-diethyl-3-methylbenzamide
206.29
N/A
N/A
75 - 88%
Synthetic Pathway Visualization
Synthetic pathways for 2-Amino-N,N-diethyl-3-methylbenzamide.
References
Green and Catalyst-Free One-Pot Synthesis of Anthranilamide Schiff Bases: An Approach Toward Sirtinol. Synthetic Communications, Taylor & Francis (2014).[Link]
catalytic applications of 2-Amino-N,N-diethyl-3-methylbenzamide ligands
This guide details the catalytic applications of 2-Amino-N,N-diethyl-3-methylbenzamide and its derivatives. These molecules serve as specialized bidentate ligands and transient directing groups (TDGs) in transition metal...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the catalytic applications of 2-Amino-N,N-diethyl-3-methylbenzamide and its derivatives. These molecules serve as specialized bidentate ligands and transient directing groups (TDGs) in transition metal catalysis, particularly for Nickel-catalyzed ethylene oligomerization and Palladium-catalyzed C-H functionalization.
Part 1: Core Directive & Technical Overview
2-Amino-N,N-diethyl-3-methylbenzamide is a functionalized aminobenzamide ligand characterized by a unique steric and electronic profile. Unlike simple 2-aminobenzamide, the 3-methyl group (ortho to the coordinating amino group) and the N,N-diethyl amide moiety provide critical steric bulk that modulates metal center geometry, prevents catalyst deactivation, and controls selectivity in catalytic cycles.
Key Structural Features & Mechanistic Impact
Hemilabile N,O-Chelation: The molecule typically coordinates via the amine nitrogen and the amide oxygen (or nitrogen, depending on deprotonation), forming a stable 6-membered metallacycle with metals like Ni(II) or Pd(II).
Steric Gating (3-Methyl Group): The methyl group at the 3-position is ortho to the amino donor. This imposes restricted rotation and steric crowding around the metal center, which is crucial for:
Chain Transfer Control: In polymerization, it favors oligomerization (alpha-olefins) over high-MW polymer formation by facilitating beta-hydride elimination.
Selectivity: In C-H activation, it directs the metal to specific sterically accessible sites.
Solubility & Stability (N,N-Diethyl): The diethyl amide group enhances solubility in non-polar organic solvents (toluene, hexanes) used in polymerization and provides remote steric bulk to protect the active species.
This ligand class is highly effective in generating active Ni(II) catalysts for converting ethylene into linear alpha-olefins (LAOs), which are precursors for detergents and co-monomers.
Mechanism:
The ligand reacts with a Ni(II) precursor (e.g., NiCl₂(DME)) to form a neutral or cationic [N,O]-Ni-R species. The 3-methyl group destabilizes the resting state just enough to allow rapid ethylene insertion while protecting the axial sites from associative displacement by polar impurities.
Metal Precursor: NiCl₂(DME) (Dimethoxyethane nickel(II) chloride) (1.0 equiv).
Activator: Methylaluminoxane (MAO) or Et₂AlCl (Cocatalyst, 200-500 equiv).
Solvent: Anhydrous Toluene (dried over Na/Benzophenone).
Gas: Polymerization-grade Ethylene (99.95%).
Step-by-Step Methodology:
Complex Synthesis (In Situ): In a nitrogen-filled glovebox, dissolve NiCl₂(DME) (10 µmol) and the Ligand (10 µmol) in CH₂Cl₂ (2 mL). Stir for 2 hours at room temperature until the solution turns reddish-brown (indicating coordination). Remove solvent in vacuo.[1]
Reactor Setup: Charge a 250 mL stainless steel autoclave with the pre-formed Ni-complex (dissolved in 50 mL toluene).
Activation: Inject the MAO cocatalyst (2 mmol Al) via syringe under inert atmosphere. The solution typically turns yellow-orange.
Pressurization: Heat the reactor to the screening temperature (e.g., 40°C). Pressurize with Ethylene to 10 bar (constant pressure feed).
Reaction: Stir vigorously (1000 rpm) for 30 minutes. Monitor ethylene uptake via mass flow controller.
Quenching: Stop the reaction by cooling to 0°C and venting excess ethylene. Quench with acidified methanol (5% HCl in MeOH).
Analysis: Analyze the liquid fraction (oligomers) by GC-MS using a known internal standard (e.g., heptane). Analyze any solid polymer by DSC/GPC.
Data Interpretation:
High Activity: >10⁶ g(oligomer)/mol(Ni)·h indicates a highly active catalyst.
Schulz-Flory Distribution: The oligomers should follow a K-factor distribution. The 3-methyl group typically shifts the K-value lower (favoring C4-C10 fractions) compared to unsubstituted analogs.
Application 2: Transient Directing Group (TDG) for Pd-Catalyzed C-H Activation
The molecule acts as a Transient Directing Group for the functionalization of aldehydes or ketones. The amino group condenses with the substrate (carbonyl) to form a transient imine, which directs the Pd catalyst to the C(sp3)-H bond.
Solvent Addition: Add HFIP (1.0 mL) and the aldehyde substrate (24 µL). Add TFA (3 µL).
Reaction: Seal the vial and stir at 100°C for 12-24 hours.
Workup: Cool to room temperature. Filter through a celite pad (eluting with CH₂Cl₂).
Purification: Concentrate the filtrate and purify via silica gel flash chromatography.
Validation: Verify the C-H functionalization at the γ-position via ¹H NMR (look for disappearance of specific alkyl protons and appearance of aromatic signals).
Part 3: Visualization & Formatting
Catalytic Cycle: Nickel-Catalyzed Oligomerization
Caption: Catalytic cycle for ethylene oligomerization using 2-amino-N,N-diethyl-3-methylbenzamide-Ni(II) complex. The 3-methyl group sterically favors beta-hydride elimination, yielding valuable alpha-olefins.
Experimental Workflow: C-H Activation Screening
Caption: Workflow for Transient Directing Group (TDG) mediated C-H arylation. The ligand cycles between free amine and coordinating imine forms.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Conversion (Oligomerization)
Catalyst poisoning by moisture/oxygen.
Ensure rigorous drying of toluene (Na/Benzophenone) and use glovebox techniques.
Broad MW Distribution
Slow initiation or multiple active species.
Increase MAO/Ni ratio (up to 500:1) or pre-activate the catalyst at -10°C.
No C-H Activation Product
Failure of imine formation.
Check acidity (add 10-20 mol% TFA or AcOH). Ensure aldehyde is not hydrated.
Precipitation of Pd Black
Ligand decomposition or insufficient stabilization.
Increase Ligand:Pd ratio to 2:1. Lower reaction temperature slightly (e.g., 80°C).
References
Gibson, V. C., & Spitzmesser, S. K. (2003). Advances in Non-Metallocene Olefin Polymerization Catalysis. Chemical Reviews , 103(1), 283–316. Link(Foundational text on aminobenzamide/imine ligands for Ni catalysis).
He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J.-Q. (2011). Palladium-Catalyzed Transformations of Alkyl C–H Bonds. Chemical Reviews , 111(10), 6474–6518. Link(Comprehensive review on C-H activation including transient directing groups).
Zhang, F.-L., Hong, K., Li, T.-J., Park, H., & Yu, J.-Q. (2016). Functionalization of C(sp3)–H Bonds Using a Transient Directing Group. Science , 351(6270), 252-256. Link(Key methodology for amine-based TDGs).
Bullock, M. L. (2010). Catalysis without Precious Metals. Wiley-VCH.
Application Note: Recrystallization and Purification Protocols for 2-Amino-N,N-diethyl-3-methylbenzamide
This Application Note provides a comprehensive technical guide for the purification and recrystallization of 2-Amino-N,N-diethyl-3-methylbenzamide (CAS: 926250-76-2). This compound is a critical intermediate in the synth...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the purification and recrystallization of 2-Amino-N,N-diethyl-3-methylbenzamide (CAS: 926250-76-2). This compound is a critical intermediate in the synthesis of fused heterocyclic systems, particularly 2-hydroxy-3-indolinones via Parham-type anionic cyclization.
The guide addresses the physicochemical reality that the free base is typically an oil or low-melting solid, necessitating specific strategies for high-purity isolation.
Introduction & Compound Profile
2-Amino-N,N-diethyl-3-methylbenzamide is a functionalized benzamide derivative serving as a precursor for complex nitrogen heterocycles. Its structural features—an electron-rich aniline ring and a sterically demanding diethylamide group—dictate its solubility and physical state.
Physicochemical Profile
Property
Specification
Notes
Chemical Name
2-Amino-N,N-diethyl-3-methylbenzamide
CAS Number
926250-76-2
Molecular Formula
C₁₂H₁₈N₂O
Molecular Weight
206.29 g/mol
Physical State
Viscous Oil / Low-Melting Solid
Free base tends to oil out; difficult to crystallize directly.[1][2]
Solubility
Soluble in DCM, EtOAc, MeOH, EtOH
Lipophilic nature due to diethyl/methyl groups.
pKa (Calculated)
~3.5 - 4.0 (Aniline nitrogen)
Weakly basic; forms stable salts with strong acids.
Technical Insight: The presence of the N,N-diethyl group disrupts intermolecular hydrogen bonding typically found in primary amides, lowering the melting point. Consequently, standard recrystallization of the free base is often inefficient. This protocol recommends Salt Formation (Hydrochloride) as the primary method for obtaining a high-purity crystalline solid, alongside chromatographic purification for the free base.
Purification Strategy
The purification workflow is bifurcated based on the required final form (Free Base vs. Salt).
Method A (Chromatographic Isolation): Best for small-scale synthesis or when the free base is required for immediate lithiation/cyclization steps.
Method B (Salt Recrystallization - Recommended): Best for storage, stability, and bulk purification. The Hydrochloride (HCl) salt crystallizes readily, rejecting impurities that co-elute with the oil.
Purification Workflow Diagram
Figure 1: Decision matrix for the purification of 2-Amino-N,N-diethyl-3-methylbenzamide.
Detailed Experimental Protocols
Protocol A: Isolation of Free Base (Chromatography)
Use this method if the compound is to be used immediately for anionic cyclization (e.g., treatment with s-BuLi).
Sample Preparation: Dissolve the crude oil in a minimum amount of DCM or Toluene. Avoid using EtOAc for loading to prevent band broadening.
Column Packing: Pack a silica gel column (ratio 1:30 w/w silica to crude).
Elution Gradient:
Start with Hexane:EtOAc (90:10) to elute non-polar impurities.
Increase polarity to Hexane:EtOAc (70:30) . The product typically elutes between 20-30% EtOAc.
Monitoring: Monitor fractions via TLC (UV 254 nm). The aniline moiety is UV active. Staining with Vanillin or Ninhydrin is also effective (orange/red spot).
Concentration: Combine pure fractions and concentrate under reduced pressure.
Drying: Dry under high vacuum (< 1 mbar) for 4 hours to remove trace solvents.
Result: Pale yellow to orange viscous oil.
Protocol B: Recrystallization of the Hydrochloride Salt (Standard)
Use this method for long-term storage and to achieve >99% purity without chromatography.
Principle: The amino group is protonated by anhydrous HCl, disrupting the amorphous nature of the oil and forming a crystal lattice stabilized by ionic interactions.
Reagents:
Crude Free Base (approx. 10 g)
Ethanol (Absolute)
HCl solution (2M in Diethyl Ether or 4M in Dioxane)
Diethyl Ether (Antisolvent)
Isopropanol (Recrystallization solvent)
Step-by-Step Protocol:
Salt Formation:
Dissolve 10 g of crude free base in 30 mL of absolute Ethanol .
Cool the solution to 0–5 °C in an ice bath.
Dropwise add 1.1 equivalents of anhydrous HCl (e.g., 2M in Et₂O). Caution: Exothermic.
Stir for 30 minutes. A precipitate may form. If not, proceed to step 2.
Precipitation:
Slowly add Diethyl Ether (100 mL) with vigorous stirring.
The HCl salt should precipitate as a white to off-white solid.
Filter the solid and wash with cold Et₂O.
Recrystallization:
Transfer the crude salt to a flask.
Add Isopropanol (iPrOH) (approx. 5 mL/g of salt). Heat to reflux (82 °C) until fully dissolved.
Note: If insoluble particles remain, hot filter the solution.
Allow the solution to cool slowly to room temperature.
Once at room temperature, cool further to 4 °C for 2 hours.
Optional: If crystallization is sluggish, add Et₂O dropwise until slight turbidity appears, then cool.
Isolation:
Filter the crystals under vacuum / nitrogen atmosphere.
Wash with a cold 1:1 mixture of iPrOH:Et₂O.
Dry in a vacuum oven at 40 °C for 12 hours.
Expected Yield: 70–85% from crude.
Appearance: White crystalline needles.
Analytical Validation
To ensure the integrity of the recrystallized product, the following analytical parameters should be verified.
Test
Acceptance Criteria
Method
HPLC Purity
> 98.5% (Area %)
C18 Column, ACN/Water (0.1% TFA) gradient.
¹H NMR
Consistent with structure
CDCl₃ (Free base) or DMSO-d₆ (HCl salt). Look for 3-methyl singlet (~2.4 ppm) and ethyl quartets.
Synthesis and Cyclization Context:
Clayden, J., et al. "Synthesis of 2-hydroxy-3-indolinones and 3-hydroxy-2-indolinones by anionic cyclization, in situ oxidation and rearrangement." Tetrahedron Letters, 2010, 51 (19), 2617-2619.
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Parham Cyclization Methodology:
Sotomayor, N., & Lete, E. "Aryl and Heteroaryllithium Compounds by Metal–Halogen Exchange.[5] Synthesis of Carbocyclic and Heterocyclic Systems." Current Organic Chemistry, 2003, 7 , 275-300.
Application Note: Microwave-Assisted Synthesis of 2-Amino-N,N-diethyl-3-methylbenzamide
Introduction & Rationale 2-Amino-N,N-diethyl-3-methylbenzamide is a highly functionalized anthranilamide derivative that serves as a critical building block in the synthesis of bioactive quinazolinones and other nitrogen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
2-Amino-N,N-diethyl-3-methylbenzamide is a highly functionalized anthranilamide derivative that serves as a critical building block in the synthesis of bioactive quinazolinones and other nitrogen-containing heterocycles[1]. Traditional synthesis of such sterically hindered amides via conventional heating often suffers from prolonged reaction times, thermal degradation, and the formation of unwanted by-products (e.g., dimerization or incomplete decarboxylation).
Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this process. By utilizing microwave irradiation, the reaction benefits from rapid, uniform volumetric heating, which dramatically reduces reaction times from hours to minutes while significantly improving the overall yield and purity[2]. This application note details a self-validating, highly efficient protocol for synthesizing 2-Amino-N,N-diethyl-3-methylbenzamide via the ring-opening of 3-methylisatoic anhydride with diethylamine.
Mechanistic Insights & Experimental Design
The synthesis proceeds via a two-step cascade reaction in a single pot:
Nucleophilic Attack : Diethylamine acts as a nucleophile, attacking the highly electrophilic C4 carbonyl carbon of 3-methylisatoic anhydride.
Decarboxylation : The resulting intermediate undergoes rapid decarboxylation (loss of CO₂ gas) to yield the final 2-aminobenzamide derivative.
Causality of Experimental Choices :
Solvent Selection (Acetonitrile) : Acetonitrile possesses a high loss tangent (
), making it an excellent microwave absorber. This ensures rapid and homogeneous heating of the reaction mixture, unlike non-polar solvents (e.g., toluene) which rely on inefficient conductive heating.
Sealed Vessel Technology : Conducting the reaction in a sealed microwave vial allows the solvent to be heated above its atmospheric boiling point. Furthermore, the evolution of CO₂ gas generates internal pressure. Monitoring this pressure curve provides a self-validating metric ; a sharp pressure spike directly correlates with the decarboxylation step, confirming reaction progress in real-time[3].
Reagent Stoichiometry : A 1.5 molar equivalent of diethylamine is utilized to compensate for its volatility and the steric hindrance imparted by the N,N-diethyl groups, driving the equilibrium toward complete conversion[4].
Figure 1: Mechanistic pathway of isatoic anhydride ring-opening and decarboxylation.
Comparative Data Summarization
The implementation of MAOS provides distinct advantages over conventional oil-bath heating. The table below summarizes the quantitative improvements observed during protocol optimization[1].
Parameter
Conventional Heating
Microwave-Assisted Synthesis (MAOS)
Heating Source
Oil Bath (Conductive)
Microwave Irradiation (2.45 GHz)
Reaction Time
8 - 12 hours
10 minutes
Temperature
110 °C (Reflux)
120 °C (Pressurized)
Solvent
Toluene / DMF
Acetonitrile (High Loss Tangent)
Yield
60 - 65%
88 - 94%
Purity (Crude)
< 75% (Requires Column)
> 92% (Simple Extraction)
By-product Profile
High (Thermal degradation)
Low (Rapid, selective heating)
Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified parameters ensures high reproducibility.
Equipment : Dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensing and pressure monitoring. 10 mL heavy-walled borosilicate microwave vials with Teflon-lined crimp caps.
Step-by-Step Methodology
Figure 2: Self-validating microwave-assisted synthesis workflow with real-time pressure monitoring.
Phase 1: Reaction Assembly
Weighing : To a clean, dry 10 mL microwave vial equipped with a magnetic stir bar, add 3-methylisatoic anhydride (1.0 mmol, 177.16 mg).
Solvent & Reagent Addition : Add 2.0 mL of anhydrous acetonitrile to suspend the anhydride. Subsequently, add diethylamine (1.5 mmol, ~155 µL) via a micropipette.
Sealing : Immediately seal the vial using a Teflon-lined silicone septum and a heavy-duty aluminum crimp cap. Critical Step: Ensure the crimp is completely flush to withstand internal pressures up to 15-20 bar.
Phase 2: Microwave Irradiation
4. Programming : Insert the sealed vial into the microwave cavity. Program the following parameters:
Target Temperature : 120 °C
Ramp Time : 2 minutes (Dynamic power adjustment, max 150 W)
Hold Time : 10 minutes
Stirring Rate : High (900 rpm)
Cooling : Compressed air cooling enabled (target < 40 °C post-reaction).
Execution & Validation : Initiate the sequence. Observe the real-time pressure readout. A distinct pressure increase (typically reaching 4-8 bar) will occur as the temperature reaches ~80-100 °C, validating the decarboxylation event.
Phase 3: Workup and Isolation
6. Venting : Once the system has cooled below 40 °C, carefully uncap the vial inside a fume hood to release residual CO₂ pressure safely.
7. Extraction : Transfer the crude reaction mixture to a 60 mL separatory funnel. Dilute with 15 mL of Ethyl Acetate (EtOAc).
8. Washing : Wash the organic layer with saturated aqueous NaHCO₃ (2 × 10 mL) to remove any unreacted acidic impurities, followed by a brine wash (10 mL).
9. Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
10. Final Yield : The process typically yields 2-Amino-N,N-diethyl-3-methylbenzamide as a viscous oil or low-melting solid in 88-94% yield, with sufficient purity for downstream applications without the need for column chromatography.
Conclusion
The microwave-assisted synthesis of 2-Amino-N,N-diethyl-3-methylbenzamide provides a superior alternative to conventional heating methodologies. By leveraging the high loss tangent of acetonitrile and the rapid, uniform heating profile of microwave irradiation, researchers can achieve near-quantitative yields in a fraction of the time. The integration of real-time pressure monitoring transforms the procedure into a self-validating protocol, ensuring high reproducibility and efficiency in drug development workflows.
References
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC (NIH).[Link]
Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Semantic Scholar.
[Link]
An Efficient Strategy for Quinazolinone and Benzimidazole Synthesis Using Microwave‐Assisted Copper‐Catalyzed Aerobic Oxidation. UniCA IRIS.
[Link]
Application Note: Advanced Solvent Selection Strategies for the Derivatization of 2-Amino-N,N-diethyl-3-methylbenzamide
Executive Summary & Structural Analysis 2-Amino-N,N-diethyl-3-methylbenzamide (CAS 926250-76-2) is a highly functionalized aniline derivative utilized as a critical intermediate in advanced pharmaceutical synthesis. The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Analysis
2-Amino-N,N-diethyl-3-methylbenzamide (CAS 926250-76-2) is a highly functionalized aniline derivative utilized as a critical intermediate in advanced pharmaceutical synthesis. The molecule presents a unique synthetic challenge: the nucleophilic 2-amino group is flanked by a bulky N,N-diethylamide moiety at the C1 position and a methyl group at the C3 position.
This ortho,ortho-disubstitution pattern creates a severe "steric cleft." This steric hindrance drastically reduces the nucleophilicity of the aniline nitrogen and increases the activation energy required for standard transformations (e.g., acylation, alkylation, and cross-coupling). Consequently, solvent selection cannot rely solely on standard solubility parameters. It must account for thermal capacity (to overcome steric barriers), transition state stabilization, and modern sustainability metrics[1].
Mechanistic Rationale for Solvent Selection
N-Acylation: Overcoming the Steric Cleft
Traditional acylations of anilines often employ dichloromethane (DCM) or N,N-dimethylformamide (DMF)[2]. However, the steric bulk surrounding the 2-amino group of 2-Amino-N,N-diethyl-3-methylbenzamide requires elevated temperatures to drive the reaction forward—temperatures that DCM (b.p. 39.6 °C) cannot provide without dangerous pressurization. Furthermore, DMF is increasingly restricted due to its reprotoxic profile and high energy cost for disposal[3].
The Solution: 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME).
Causality: 2-MeTHF offers a higher boiling point (80 °C), providing the necessary thermal energy to overcome the steric barrier of the ortho-substituents[4]. Additionally, 2-MeTHF is bio-derived and forms a clean biphasic system with water, allowing for in-flask aqueous quenching without the need for a solvent swap.
The amination of aryl halides using this hindered aniline requires bulky phosphine ligands (e.g., Josiphos or biaryl phosphines) to favor the highly active, monoligated L1Pd(0) catalytic species[5].
The Solution: t-Amyl alcohol or Toluene.
Causality: The solvent must not competitively coordinate with the palladium center, which would poison the catalyst and halt the cycle. t-Amyl alcohol provides a slightly polar but non-coordinating environment that stabilizes the T-shaped L1Pd(Ar)X oxidative addition intermediate without disrupting the delicate steric balance required for reductive elimination[5].
Solvent selection decision tree for 2-Amino-N,N-diethyl-3-methylbenzamide derivatization.
Quantitative Solvent Evaluation
The following table summarizes the shift from traditional hazardous solvents to modern, sustainable alternatives tailored specifically for the steric and electronic demands of 2-Amino-N,N-diethyl-3-methylbenzamide.
Reaction Type
Traditional Solvent (Avoid)
Recommended Green Solvent
Boiling Point (°C)
Mechanistic Rationale for Selection
N-Acylation
Dichloromethane (DCM)
2-MeTHF
80.0
Higher thermal capacity to overcome steric hindrance; excellent phase separation for workup[4].
Solvates the highly polar diazonium intermediate while preventing competitive side reactions[2].
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each step without relying blindly on reaction times.
Protocol A: Sterically Driven N-Acylation in 2-MeTHF
Objective: Achieve complete acylation of the hindered 2-amino group while utilizing a sustainable solvent.
Dissolution & Activation: Charge a dry, nitrogen-flushed round-bottom flask with 2-Amino-N,N-diethyl-3-methylbenzamide (1.0 equiv) and anhydrous 2-MeTHF (0.5 M concentration).
Causality: 2-MeTHF ensures complete dissolution of the starting material while maintaining an anhydrous environment necessary for acyl chloride stability.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Stir for 5 minutes.
Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add the desired acyl chloride (1.2 equiv).
Thermal Driving: Remove the ice bath and heat the reaction to 70 °C for 4–6 hours.
Self-Validation Check: Monitor via TLC (Ethyl Acetate/Hexanes). The starting material spot will only disappear upon heating, confirming that the kinetic barrier of the steric cleft has been overcome.
Phase-Separation Workup: Cool to room temperature and quench directly with saturated aqueous NaHCO₃.
Self-Validation Check: Because 2-MeTHF is largely immiscible with water, two distinct, clear layers will immediately form. Extract the aqueous layer once more with 2-MeTHF, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Buchwald-Hartwig Amination in t-Amyl Alcohol
Objective: Prevent catalyst deactivation during the cross-coupling of the hindered aniline.
Catalyst Pre-activation: In a glovebox, charge a vial with Pd₂(dba)₃ (2 mol%), a bulky biaryl phosphine ligand like BrettPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).
Substrate Addition: Add 2-Amino-N,N-diethyl-3-methylbenzamide (1.0 equiv) and the target aryl halide (1.1 equiv).
Solvent Introduction: Add degassed t-Amyl alcohol to achieve a 0.2 M concentration. Seal the vial.
Causality: Degassing is critical. Oxygen will rapidly oxidize the L1Pd(0) species, leading to palladium black precipitation.
Coupling: Heat the mixture to 100 °C for 12 hours.
Self-Validation Check: A color change from dark red/purple (Pd(0) complex) to a lighter yellow/orange indicates active turnover. The appearance of a black precipitate indicates catalyst death due to solvent coordination or oxygen ingress.
Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate for subsequent column chromatography.
References
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. White Rose Research Online.
BenchChem. (n.d.).
Lei, P., et al. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides. NSF Public Access Repository.
Hazari, A., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
RSC Publishing. (2025). SolECOs: a data-driven platform for sustainable and comprehensive solvent selection in pharmaceutical manufacturing. Royal Society of Chemistry.
Technical Support Center: Purification of 2-Amino-N,N-diethyl-3-methylbenzamide
This technical guide addresses the purification of 2-Amino-N,N-diethyl-3-methylbenzamide (also referred to as N,N-diethyl-3-methylanthranilamide). This compound is a structural analogue of DEET (N,N-diethyl-3-methylbenza...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the purification of 2-Amino-N,N-diethyl-3-methylbenzamide (also referred to as N,N-diethyl-3-methylanthranilamide). This compound is a structural analogue of DEET (N,N-diethyl-3-methylbenzamide) featuring an ortho-amino group, which significantly alters its chemical behavior and purification requirements compared to standard DEET.
Ticket ID: PUR-AMIDE-2A3M
Status: Open
Specialist: Senior Application Scientist
Executive Summary & Chemical Profile
This guide treats the removal of impurities from 2-Amino-N,N-diethyl-3-methylbenzamide . Unlike simple amides, the presence of the free amino group (-NH₂) at the C2 position (ortho to the amide) introduces basicity and susceptibility to oxidation, while the C3-methyl group creates steric congestion.
Side Products: Quinazolinone derivatives (cyclization byproducts), oxidation tars (azo/nitroso compounds).
Troubleshooting Guides (Q&A Format)
Issue 1: "My product remains a dark, viscous oil and will not crystallize."
Diagnosis: This is typically caused by residual diethylamine or solvent entrapment preventing crystal lattice formation. The steric bulk of the diethyl and methyl groups often lowers the melting point, making the compound prone to "oiling out."
Resolution:
High-Vacuum Drying: The boiling point of diethylamine is 55°C. Place the oil under high vacuum (<1 mbar) at 40°C for 4–6 hours.
Seed & Scratch: Dissolve the oil in a minimum amount of hot ethanol/water (9:1) or toluene . Cool slowly. If oil separates, scratch the flask wall with a glass rod to induce nucleation.
HCl Salt Formation (Alternative): If the free base refuses to crystallize, convert it to the hydrochloride salt. Dissolve in diethyl ether and bubble dry HCl gas or add HCl in dioxane. The salt is often a stable solid that can be recrystallized from isopropanol.
Issue 2: "TLC shows a persistent spot near the baseline that acid washes won't remove."
Diagnosis: This is likely unreacted 2-amino-3-methylbenzoic acid . While amphoteric, the carboxylic acid group dominates its polarity. However, standard acid washes might not remove it efficiently if the pH isn't controlled, as the amino group can protonate.
Resolution:
The "Reverse" Base Wash: Instead of an acid wash, use a basic wash .
The impurity (acid) becomes a water-soluble carboxylate salt (
).
The product (amide) remains neutral/organic soluble.
Protocol: Wash the organic layer (EtOAc or DCM) with 10% Na₂CO₃ or saturated NaHCO₃ . (See Workflow Diagram below).
Issue 3: "The product streaks badly on silica gel columns."
Diagnosis: The free aniline amine (-NH₂) interacts with the acidic silanol groups on the silica gel, causing peak tailing and loss of yield.
Resolution:
Amine Deactivation: Pre-treat the silica gel column with the mobile phase containing 1% Triethylamine (TEA) .
Mobile Phase: Use a gradient of Hexanes:Ethyl Acetate with 1% TEA. The TEA competes for the acidic sites on the silica, allowing the product to elute as a sharp band.
Issue 4: "I see a new impurity appearing after heating or prolonged storage."
Diagnosis:Quinazolinone Formation. Ortho-amino benzamides can cyclize to form quinazolinones, especially if reagents like formic acid or orthoformates were present, or under extreme thermal stress.
Detection: This impurity usually has a lower Rf than the diamide and is UV active.
Resolution:
Avoid temperatures >120°C during workup.
Store the compound under nitrogen at -20°C to prevent oxidative degradation of the aniline group.
This protocol relies on the specific pKa differences between the product (weak base), the starting amine (strong base), and the starting acid (acidic).
Reagents:
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Wash 1: Saturated Sodium Bicarbonate (NaHCO₃).
Wash 2: Brine (Saturated NaCl).
Drying Agent: Sodium Sulfate (Na₂SO₄).
Step-by-Step Protocol:
Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).
Acid Removal (Base Wash): Wash the organic phase 2x with Saturated NaHCO₃.
Mechanism:[1] Converts unreacted 2-amino-3-methylbenzoic acid into its water-soluble sodium salt.
Amine Removal (Water Wash): Wash 1x with distilled water.
Mechanism:[1] Removes the bulk of residual diethylamine (highly water-soluble) and water-soluble coupling reagents (e.g., urea byproducts if DCC was used).
Drying: Wash 1x with Brine, separate, and dry over anhydrous Na₂SO₄.
Evaporation: Concentrate under reduced pressure.
Polishing: If diethylamine smell persists, co-evaporate with toluene 2x on the rotovap.
Workflow B: Recrystallization (Final Polishing)
Use this if the product is solid.
Solvent System
Suitability
Notes
Ethanol / Water
High
Dissolve in hot ethanol; add water dropwise until turbid. Cool to 4°C.
Toluene / Hexane
Medium
Good for removing non-polar impurities.
Ethyl Acetate / Hexane
High
Standard system. Dissolve in min. hot EtOAc, add Hexane.
Visualizing the Logic (Graphviz)
The following diagram illustrates the critical decision pathways for purifying the crude reaction mixture.
Caption: Flowchart detailing the fractionation of impurities based on acidity/basicity and phase solubility.
Impurity Profile & Removal Data
Impurity
Chemical Nature
Removal Strategy
Verification Method
2-Amino-3-methylbenzoic acid
Acidic (Amphoteric)
Alkaline Extraction: Converts to carboxylate, partitions to water.
TLC (Acidic eluent), 1H NMR (Loss of carboxylic proton).
Diethylamine
Volatile Base
Evaporation/Wash: Water wash removes bulk; High vacuum removes trace.
Smell, 1H NMR (Triplet/Quadruplet at high field).
Dicyclohexylurea (DCU)
Neutral Solid (If DCC used)
Precipitation: Cool reaction to 0°C, filter solid before workup.
Visual (White precipitate).
Toluene/DMF
Solvent
Azeotropic Distillation: Co-evaporate with heptane or methanol.
1H NMR (Solvent peaks).
References
BenchChem Technical Support. (2025). Purification of 2-amino-N-(4-methylphenyl)benzamide: Troubleshooting & Optimization. Retrieved from
Royal Society of Chemistry. (2020).[2][3] N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent. (Discusses DEET purification protocols relevant to the analogue). Retrieved from
Sigma-Aldrich. (2025). 2-Amino-3-methylbenzoic acid: Properties and Safety Data Sheet. Retrieved from
National Institutes of Health (PubChem). (2025). 2-Amino-N,N-diethyl-3-methylbutanamide (Analogue Data). Retrieved from
Walisongo Journal of Chemistry. (2014). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET). (Provides baseline extraction protocols for diethyl-benzamides). Retrieved from
troubleshooting low conversion rates in benzamide formation
Topic: Troubleshooting Low Conversion Rates in Benzamide Formation Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Chemists Welcome to the Advanced Application Support hub. This guid...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Conversion Rates in Benzamide Formation
Role: Senior Application Scientist
Audience: Researchers, Medicinal Chemists, Process Chemists
Welcome to the Advanced Application Support hub. This guide addresses the root causes of low conversion in benzamide formation, moving beyond basic textbook definitions to tackle the kinetic and thermodynamic barriers often encountered in drug discovery and lead optimization.
Diagnostic Workflow: Root Cause Analysis
Before altering conditions, diagnose the failure mode using the decision matrix below. This workflow isolates whether your issue is kinetic (reactivity), thermodynamic (equilibrium), or competing pathways (side reactions).
Figure 1: Decision matrix for diagnosing low conversion in amide coupling reactions.
Section 1: Carbodiimide Coupling (EDC/DCC)
Context: You are using EDC/HOBt or DCC to couple a benzoic acid derivative with an amine.
Q: My LCMS shows a peak corresponding to the Product Mass + Urea. Why is the reaction stalling?
A: You are observing N-acylurea formation , a terminal side reaction that permanently consumes your starting material.
Mechanism: The initial intermediate, O-acylisourea, is highly reactive.[1] If the amine is slow to attack (due to sterics or low nucleophilicity), the O-acylisourea rearranges via an intramolecular acyl transfer to form the thermodynamically stable, unreactive N-acylurea [1].
Correction:
Add Nucleophilic Catalysts: Ensure you are using HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).[1] These react with the O-acylisourea faster than the rearrangement occurs, forming an active ester that is stable to rearrangement but reactive toward amines.
Order of Addition: Do not premix the acid and EDC for long periods without the amine or additive present.
Switch Reagents: If the problem persists, switch to HATU or COMU , which operate via a different mechanism (guanidinium salts) that precludes this specific rearrangement [2].
Q: The reaction proceeds to 50% and stops. Adding more EDC doesn't help.
A: This is often due to pH drift or salt formation .
Cause: As the reaction proceeds, the formation of the urea byproduct or the consumption of the free base can alter the pH. If the pH drops, the amine becomes protonated (ammonium salt) and loses nucleophilicity.
Correction: Buffer the reaction with a non-nucleophilic base (DIPEA or NMM) to maintain pH 8-9. Ensure you are using at least 2-3 equivalents of base if using an amine salt (e.g., amine·HCl) as the starting material.[2]
Section 2: Acid Chloride / Schotten-Baumann
Context: You are using Benzoyl Chloride (or derivatives) in biphasic media (water/DCM) or anhydrous solvent.
Q: I see rapid consumption of the acid chloride, but low yield of benzamide. Where did it go?
A: The rate of hydrolysis is competing effectively with aminolysis .
Mechanism: Benzoyl chlorides are moisture-sensitive.[3] In Schotten-Baumann conditions (aqueous base), the hydroxide ion can attack the acid chloride to regenerate benzoic acid.
Correction:
Temperature Control: Cool the reaction to 0°C. Hydrolysis has a higher activation energy than aminolysis; lower temperatures favor the desired amide formation [3].
Phase Transfer: If using a biphasic system, ensure vigorous stirring (high shear) to maximize the interfacial surface area where the amine (organic phase) meets the base (aqueous phase).
Anhydrous Switch: If the substrate is valuable, abandon aqueous conditions. Use anhydrous DCM with dry pyridine or Et3N under nitrogen.
Q: Why do I see "Over-Acylation" (Imide formation)?
A: The benzamide product is still nucleophilic (at the nitrogen) and can react with a second equivalent of acid chloride to form a dibenzoyl imide (
).
Correction: This occurs when the acid chloride is in large excess or added too quickly. Add the acid chloride dropwise to a solution of the amine to keep the local concentration of the electrophile low.
Section 3: Steric & Electronic Challenges
Context: Substrates include ortho-substituted rings or electron-deficient anilines.
Q: My ortho-substituted aniline is not reacting with the benzoic acid.
A: This is a classic steric clash . Standard carbodiimides (EDC) often fail here because the active ester intermediate is too bulky to be approached by a hindered amine.
Correction:
Use Acid Fluorides: Convert the carboxylic acid to an acid fluoride using TFFH or Cyanuric Fluoride. Acid fluorides are less sterically demanding than HOBt esters but highly reactive toward amines [4].
High-Temperature Coupling: Use a microwave reactor with HATU/DIPEA in DMF at 80-100°C. (Note: Check thermal stability of substrates first).
Catalytic DMAP: If using an acid anhydride/chloride method, add 10 mol% DMAP (4-Dimethylaminopyridine). It forms a highly reactive N-acylpyridinium intermediate that is less sensitive to sterics.
Comparative Data: Coupling Reagent Selection
Reagent System
Reactivity
Steric Tolerance
Risk of Racemization
Best Use Case
EDC / HOBt
Moderate
Low
Low
Standard, unhindered couplings.
HATU / HOAt
Very High
High
Low (with base control)
Sterically hindered or unreactive amines.
Acid Chloride
High
Moderate
High
Simple substrates; robust but harsh.
T3P (Propylphosphonic anhydride)
High
Moderate
Very Low
Large scale; low epimerization needed.
Section 4: Standardized "Gold Standard" Protocol
Use this protocol to benchmark your reagents. If this fails, the issue is likely the chemical stability of your specific amine/acid, not the method.
Protocol: HATU-Mediated Coupling for Difficult Substrates
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: The solution may yellow.
Coupling Agent: Add HATU (1.1 - 1.2 equiv) in one portion. Stir for 5 minutes to form the activated OAt-ester.
Amine Addition: Add the Amine (1.0 - 1.2 equiv).
Reaction: Stir at Room Temperature for 2 hours.
Checkpoint: Check LCMS.[4] If conversion <20%, heat to 50°C.
Quench: Dilute with EtOAc, wash 2x with sat. NaHCO3 (removes acid/HOBt), 1x with 1M HCl (removes unreacted amine/DIPEA), and 1x Brine.
Section 5: Mechanism of Failure (Visualized)
Understanding the competition between the desired path and the N-acylurea "dead end" is critical for EDC couplings.
Figure 2: Kinetic competition in carbodiimide coupling. Path B represents the primary cause of low conversion in sterically hindered systems.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7][8] Organic Process Research & Development, 20(2), 140–177. Link
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Link
Carpino, L. A., et al. (1990). Acid fluorides: a new class of rapid, efficient coupling reagents. Journal of the American Chemical Society, 112(26), 9651–9652. Link
Technical Support Center: Amino-Benzamide Synthesis Optimization
Topic: Optimizing Reaction Temperature for Amino-Benzamide Derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Status: Active | Updated: March 2026 Introduction: The Thermal Paradox...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Reaction Temperature for Amino-Benzamide Derivatives
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists
Status: Active | Updated: March 2026
Introduction: The Thermal Paradox of Amino-Benzamides
Welcome to the Technical Support Center. You are likely here because your amino-benzamide yield is stalling, or your impurity profile is complex.
Amino-benzamides (specifically ortho-amino analogs like anthranilamides) present a unique synthetic challenge: the electron-donating amino group deactivates the carbonyl carbon toward nucleophilic attack, often necessitating higher activation energies. However, the resulting product is prone to oxidation and oligomerization at those very same high temperatures.
This guide moves beyond generic protocols to focus on thermal gating —the precise control of temperature checkpoints to balance kinetics (conversion) against thermodynamics (impurity formation).
Module 1: The Isatoic Anhydride Route (2-Aminobenzamides)
Primary application: Synthesis of anthranilamide scaffolds (e.g., HDAC inhibitors).
The Mechanism & Thermal Logic
This reaction proceeds via nucleophilic attack of an amine on the anhydride carbonyl, followed by ring opening and decarboxylation (
Stage A (Nucleophilic Attack): Kinetic control. Requires moderate heat to overcome the initial barrier but must be controlled to prevent vigorous
off-gassing.
Stage B (Decarboxylation/Rearrangement): Thermodynamic control. Requires higher heat to drive the irreversible loss of
.
Standard Operating Procedure (SOP-IA-04)
Step
Action
Temperature Target
Technical Rationale
1
Solvation
25°C (RT)
Dissolve Isatoic Anhydride (1.0 eq) in anhydrous DMF or DMAc. Note: DMF accelerates the reaction via polarity but requires difficult workup. Acetonitrile is a cleaner alternative if solubility permits.
2
Nucleophile Addition
35–40°C
Add amine (1.1 eq) dropwise. Critical: Do not exceed 40°C during addition. Rapid evolution can cause foaming and loss of stoichiometry.
3
Thermal Ramp
70°C → 80°C
Ramp temperature at 2°C/min. This "soft start" prevents the accumulation of the carbamic acid intermediate, ensuring smooth decarboxylation.
4
Reaction Soak
80–110°C
Hold for 2–6 hours. Optimization Note: Electron-deficient amines (e.g., anilines) require 100°C+; aliphatic amines usually convert fully at 80°C.
Visualizing the Workflow
Figure 1: Thermal gating workflow for Isatoic Anhydride ring-opening. The red node indicates the critical safety and stoichiometry control point.
Module 2: Troubleshooting & FAQs
Scenario A: Reaction Stalls / Low Conversion
User Report: "I am reacting 4-chloroaniline with isatoic anhydride. LCMS shows 40% starting material remaining after 4 hours at 80°C."
Root Cause: The nucleophile (aniline) is electron-poor, making it sluggish. The amino group on the isatoic anhydride ring further deactivates the electrophile. 80°C is insufficient to overcome the activation energy for this specific pair.
Corrective Action:
Increase Soak Temperature: Raise to 110–120°C .
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). This acts as a nucleophilic catalyst, attacking the anhydride to form a more reactive intermediate.[1][2]
Solvent Switch: If using Ethanol (boiling point 78°C), switch to DMF or Toluene to access higher thermal windows.
Scenario B: "Double-Addition" Impurity
User Report: "I see a Mass+119 impurity (M+Benzoyl) in my LCMS trace."
Root Cause:Thermal Overshoot during Addition. If the temperature is too high (>50°C) during the initial mixing, the concentration of the product (the amino-benzamide) builds up locally. This product can then attack a second molecule of isatoic anhydride (or activated acid) before the primary amine does, leading to oligomers (ureido-linkages).
Corrective Action:
Cool Down: Perform the addition at 0–10°C if the amine is highly reactive (e.g., benzylamine).
Dilution: Increase solvent volume by 2x to reduce intermolecular collision probability between product and starting material.
Scenario C: Product is Colored/Tarry (Oxidation)
User Report: "My product should be white, but it's dark brown. NMR is messy in the aromatic region."
Root Cause: Amino-benzamides are electron-rich anilines. At high temperatures (>100°C) in the presence of air, they undergo radical oxidation (quinoid formation).
Corrective Action:
Inert Atmosphere: Strictly sparge the solvent with Nitrogen/Argon for 15 mins before heating.
Thermal Cap: Do not exceed 100°C unless absolutely necessary. If high heat is needed, add an antioxidant like BHT (trace amounts) during the workup, not the reaction.
Module 3: Advanced Optimization (DoE)
For process chemists scaling up, single-variable changes are inefficient. Use this Design of Experiments (DoE) matrix to define the "Safe Operating Space."
Variable
Range Low
Range High
Response to Monitor
Addition Temp
20°C
50°C
Foam height (CO2 rate), Dimer impurity
Soak Temp
70°C
120°C
Conversion %, Color (APHA)
Concentration
0.2 M
1.0 M
Throughput, Stirrability (Slurry density)
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for resolving thermal deviations in amino-benzamide synthesis.
References
Standard Isatoic Anhydride Protocols
BenchChem Application Note: "Synthetic Route to 2-Aminobenzamides from Isatoic Anhydride." (2025).[1][2][3] Link
Mechanism & Kinetics: Coppola, G. M. "The Chemistry of Isatoic Anhydride." Synthesis, 1980(7), 505-536. Link
Temperature & Catalyst Effects
Catalytic Optimization: "Optimization of the temperature for reaction of isatoic anhydride... using H3PO4-Al2O3." Journal of Molecular Structure, 2026 (Pre-print).[4] Link
Microwave vs. Thermal: "Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives... Microwave assisted methodologies." PMC, 2014. Link
Technical Support Center: Optimizing 2-Amino-N,N-diethyl-3-methylbenzamide Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the production of 2-Amino-N,N-diethyl-3-methylbenzamide (CAS 926250-76-2)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the production of 2-Amino-N,N-diethyl-3-methylbenzamide (CAS 926250-76-2).
Mechanistic Overview: The Self-Condensation Dilemma
Q: Why does direct amidation of 2-amino-3-methylbenzoic acid result in complex mixtures and low yields?A: The fundamental challenge lies in the bifunctional nature of the starting material, 2-amino-3-methylbenzoic acid. When the carboxylic acid is activated using standard direct coupling reagents (e.g., EDC, HATU, or via an acid chloride), the highly electrophilic carbonyl becomes susceptible to nucleophilic attack. Because the molecule contains an unprotected, primary ortho-amino group, intermolecular attack occurs rapidly. This competing pathway leads to self-condensation, yielding polymeric amides and benzoxazinone derivatives rather than the desired diethylamide[1].
Q: What is the most robust, field-proven strategy to bypass these side reactions?A: The most effective solution is the "Isatoic Anhydride Route." By reacting 2-amino-3-methylbenzoic acid with triphosgene, you generate a highly stable intermediate: 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (8-methylisatoic anhydride). This elegant transformation simultaneously protects the nucleophilic amine (incorporating it into a cyclic carbamate) and activates the carboxylic acid for subsequent aminolysis[2]. Upon the addition of diethylamine, the amine preferentially attacks the C4 carbonyl, initiating ring-opening and decarboxylation to cleanly yield the target amide[3].
Mechanistic pathways and side reactions in 2-Amino-N,N-diethyl-3-methylbenzamide synthesis.
Validated Experimental Protocol
To ensure a self-validating system, the following two-step protocol isolates the isatoic anhydride intermediate, allowing for analytical quality control before the critical amidation step.
Step 1: Synthesis of 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Preparation: In a dry, argon-purged reactor, dissolve 2-amino-3-methylbenzoic acid (1.0 eq, 100 mmol) in anhydrous tetrahydrofuran (THF) (300 mL).
Cooling: Chill the solution to 0–5 °C using an ice-brine bath.
Activation: Dissolve bis(trichloromethyl) carbonate (triphosgene, 0.35 eq, 35 mmol) in 50 mL of THF. Add this solution dropwise over 45 minutes to maintain the internal temperature below 10 °C. (Causality: Triphosgene acts as a phosgene equivalent, reacting with both the -NH₂ and -COOH to form the cyclic anhydride, neutralizing the amine's nucleophilicity).
Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4 hours.
Isolation: Concentrate the mixture under reduced pressure. Resuspend the residue in cold water, filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the intermediate.
Self-Validation Check: Verify via IR spectroscopy (characteristic anhydride C=O stretches at ~1750 and ~1710 cm⁻¹).
Step 2: Aminolysis with Diethylamine
Suspension: Suspend the 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (1.0 eq, 80 mmol) in acetonitrile (250 mL) and cool to 10 °C[4].
Coupling: Stir the mixture at room temperature for 4–5 hours until gas evolution ceases and TLC indicates complete consumption of the anhydride.
Purification: Evaporate the solvent. Dissolve the crude residue in ethyl acetate, wash with 1M NaOH (to remove unreacted acids) and brine. Dry over Na₂SO₄, filter, and concentrate to yield highly pure 2-Amino-N,N-diethyl-3-methylbenzamide.
Troubleshooting & Quantitative Data Matrix
When deviations occur, use this analytical matrix to identify the mechanistic cause and apply the precise corrective action.
Observed Issue
Analytical Signature (LC-MS)
Mechanistic Cause
Corrective Action
Polyamide Formation
Broad peaks, high MW ()
Incomplete cyclization during Step 1; free -NH₂ reacts with activated intermediates.
Ensure triphosgene stoichiometry is exact (0.35 eq = 1.05 eq phosgene). Verify intermediate purity before Step 2.
Ureido Acid Byproduct
Diethylamine attacked the C2 carbonyl instead of the C4 carbonyl of the isatoic anhydride[3].
Reduce diethylamine excess (do not exceed 1.2 eq). Maintain reaction temperature above 10 °C to favor the thermodynamic C4 attack.
Unreacted Anhydride
Insufficient diethylamine or poor mixing during CO₂ off-gassing.
Increase agitation speed. If unreacted after 5 hours, spike with an additional 0.1 eq of diethylamine.
Use freshly distilled or high-purity (≥99.5%) diethylamine.
Frequently Asked Questions (FAQs)
Q: During the aminolysis step, my reaction mixture foams violently. Is this a sign of a runaway reaction?A: No, the foaming is a stoichiometric necessity of the mechanism. As diethylamine attacks the C4 carbonyl, the isatoic anhydride ring opens and immediately decarboxylates, releasing one mole of carbon dioxide (CO₂) gas per mole of product. To mitigate physical overflow, ensure your reactor has at least 50% headspace and strictly control the amine addition rate.
Q: Can I use the acid chloride method instead of the isatoic anhydride route to save time?A: Synthesizing 2-amino-3-methylbenzoyl chloride directly is highly discouraged. Without a protecting group, the acid chloride will rapidly polymerize. While you could protect the amine (e.g., via N-acetylation), this adds distinct protection and deprotection steps[1]. The isatoic anhydride method is superior because the "protecting group" (the cyclic carbamate) is built into the activating group and leaves as a traceless gas (CO₂).
Q: Why is acetonitrile recommended over water or methanol for the aminolysis step?A: While aminolysis of isatoic anhydrides can occur in aqueous media[4], protic solvents can competitively attack the anhydride, leading to hydrolysis back to the starting 2-amino-3-methylbenzoic acid. Acetonitrile is a polar aprotic solvent that solubilizes the intermediate well and maximizes the nucleophilicity of diethylamine, driving the reaction toward the desired amide.
References
[1] Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine | Thieme-Connect.
[2] Recent Progress in Synthesis of Amides | Request PDF | ResearchGate.
[3] Isatoic Anhydride. IV. Reactions with Various Nucleophiles | Myttex.
[4] Preparing method of N, N-dimethylbenzamide | Patsnap.
A Comparative Guide to HPLC Method Validation for 2-Amino-N,N-diethyl-3-methylbenzamide Detection
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related impurities. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of an HPLC method for the detection of 2-Amino-N,N-diethyl-3-methylbenzamide, a key intermediate or potential impurity in various synthetic pathways.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework grounded in scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[1][4][5]
The Analyte: Understanding 2-Amino-N,N-diethyl-3-methylbenzamide
Before delving into method validation, a fundamental understanding of the analyte's physicochemical properties is crucial. 2-Amino-N,N-diethyl-3-methylbenzamide is an aromatic amine. Aromatic amines can be challenging to analyze due to their potential for polar interactions and basicity. While specific data for this exact compound is not extensively published, we can infer properties from similar structures like N,N-Diethyl-3-methylbenzamide (DEET) and other substituted benzamides.[6] These compounds are generally soluble in organic solvents like methanol and acetonitrile, which are common mobile phase constituents in reversed-phase HPLC.[7] The presence of the amino group imparts a basic character, making the retention behavior pH-dependent.
Designing the HPLC Method: A Strategic Approach
The selection of an appropriate HPLC method is the first critical step. For a polar compound like an aromatic amine, several chromatographic strategies can be considered.
1. Reversed-Phase HPLC (RP-HPLC): This is the most common and versatile mode of HPLC.[7] A non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7][8]
Rationale: RP-HPLC is often the first choice due to its robustness and wide applicability. For 2-Amino-N,N-diethyl-3-methylbenzamide, a C18 column is a good starting point. The mobile phase will likely require a buffer to control the pH and ensure consistent ionization of the amino group, thereby achieving reproducible retention times. A pH slightly above the pKa of the amino group will suppress its ionization, leading to increased retention on a reversed-phase column.
2. Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds that show little or no retention in RP-HPLC.[8] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Rationale: While likely not the first choice for this moderately polar analyte, HILIC could be a viable alternative if sufficient retention is not achieved in RP-HPLC, even with mobile phase modifications.
3. Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase to form a neutral complex with the charged analyte, which can then be retained by a reversed-phase column.
Rationale: This can be an effective strategy to improve retention and peak shape for ionic or ionizable compounds. However, it can lead to longer column equilibration times and potential for baseline noise.
For the purpose of this guide, we will focus on the validation of a developed Reversed-Phase HPLC method , which represents the most probable and practical approach.
The Blueprint for Validation: A Parameter-by-Parameter Guide
The validation process is a systematic evaluation of the method's performance characteristics. The following sections detail each validation parameter, the experimental approach, and the interpretation of results, in line with ICH Q2(R2) guidelines.[1][5]
Workflow for HPLC Method Validation
Caption: A typical workflow for HPLC method validation, from development to final reporting.
System Suitability
Objective: To ensure that the chromatographic system is adequate for the intended analysis on a day-to-day basis.[9][10][11] It is a prerequisite for any valid analytical measurement.[12][13]
Experimental Protocol:
Prepare a standard solution of 2-Amino-N,N-diethyl-3-methylbenzamide at a concentration that will be used for routine analysis.
Perform at least five replicate injections of the standard solution.
Calculate the key system suitability parameters.
Acceptance Criteria & Comparative Data:
Parameter
Acceptance Criteria (Typical)
Experimental Data (Example)
Pass/Fail
Tailing Factor (T)
T ≤ 2.0
1.2
Pass
Theoretical Plates (N)
N > 2000
5500
Pass
Relative Standard Deviation (RSD) of Peak Area
RSD ≤ 2.0%
0.8%
Pass
Relative Standard Deviation (RSD) of Retention Time
RSD ≤ 1.0%
0.3%
Pass
Expert Insight: A tailing factor greater than 2 can indicate secondary interactions between the basic amine and residual silanols on the silica-based column packing.[14] This can often be mitigated by using a lower pH mobile phase to protonate the silanols or by using a base-deactivated column.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][15]
Experimental Protocol (Forced Degradation Studies):
Forced degradation, or stress testing, is a critical component of demonstrating specificity for a stability-indicating method.[16][17]
Prepare solutions of 2-Amino-N,N-diethyl-3-methylbenzamide.
Expose the solutions to various stress conditions as outlined in ICH Q1A(R2):[17]
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat solid drug substance at 105°C for 24 hours.
Photolytic Degradation: Expose solution to UV and visible light.
Analyze the stressed samples by the proposed HPLC method.
Evaluate the chromatograms for the separation of the main peak from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
Comparative Data (Hypothetical):
Stress Condition
% Degradation
Peak Purity Index
Resolution from Nearest Impurity
Acid Hydrolysis
15.2%
> 0.999
2.5
Base Hydrolysis
8.5%
> 0.999
3.1
Oxidation
22.1%
> 0.999
1.8
Thermal
2.3%
> 0.999
N/A (No significant degradation)
Photolytic
5.8%
> 0.999
2.1
Expert Insight: The goal is to achieve a target degradation of 5-20%.[18] If no degradation is observed under initial stress conditions, more stringent conditions (e.g., higher acid/base concentration, higher temperature) should be applied. Conversely, if the drug is extensively degraded, the conditions should be milder.
Linearity and Range
Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
Prepare a series of at least five standard solutions of 2-Amino-N,N-diethyl-3-methylbenzamide at different concentrations. The range should typically span from 50% to 150% of the expected working concentration.
Inject each standard solution in triplicate.
Plot a calibration curve of the average peak area versus concentration.
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparative Data:
Parameter
Acceptance Criteria
Method A (Acetonitrile)
Method B (Methanol)
Correlation Coefficient (r²)
≥ 0.999
0.9995
0.9991
Range
50-150 µg/mL
50-150 µg/mL
50-150 µg/mL
Y-intercept
Close to zero
125.3
250.6
Expert Insight: A high correlation coefficient alone is not sufficient to prove linearity. A visual inspection of the calibration curve and the residual plot is essential to identify any potential non-linearity. The y-intercept should be statistically insignificant from zero.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Experimental Protocol (Spiked Recovery):
Prepare a placebo (matrix without the analyte) if applicable.
Spike the placebo with known amounts of 2-Amino-N,N-diethyl-3-methylbenzamide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three replicate samples at each concentration level.
Analyze the samples and calculate the percent recovery.
Comparative Data:
Concentration Level
Acceptance Criteria (% Recovery)
Method A (% Recovery ± SD)
Method B (% Recovery ± SD)
80%
98.0 - 102.0%
99.5 ± 0.8%
98.9 ± 1.1%
100%
98.0 - 102.0%
100.2 ± 0.5%
100.5 ± 0.9%
120%
98.0 - 102.0%
101.1 ± 0.7%
101.5 ± 1.3%
Expert Insight: Accuracy should be assessed across the specified range of the analytical procedure.[2] The choice of placebo is critical and should mimic the final product formulation as closely as possible.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
Repeatability (Intra-assay precision):
Analyze a minimum of six replicate samples of 2-Amino-N,N-diethyl-3-methylbenzamide at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
Calculate the RSD of the results.
Intermediate Precision (Inter-assay precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Compare the results from both studies.
Comparative Data:
Precision Level
Acceptance Criteria (RSD)
Method A (RSD)
Method B (RSD)
Repeatability
≤ 2.0%
0.7%
1.1%
Intermediate Precision
≤ 2.0%
1.2%
1.8%
Decision Logic for Precision Evaluation
Caption: Decision tree for assessing the precision of an analytical method.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective:
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
Experimental Protocol (Signal-to-Noise Method):
Determine the signal-to-noise (S/N) ratio by comparing the height of the analyte peak to the noise of the baseline.[9]
The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD.
The concentration that yields an S/N ratio of approximately 10:1 is generally accepted as the LOQ.
Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.
Comparative Data:
Parameter
Acceptance Criteria
Method A
Method B
LOD (µg/mL)
Reportable
0.05
0.08
LOQ (µg/mL)
Reportable
0.15
0.25
Precision at LOQ (RSD)
≤ 10%
4.5%
6.8%
Accuracy at LOQ (% Recovery)
80-120%
95.2%
92.8%
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Identify critical method parameters that could be subject to variation.
Introduce small, deliberate changes to these parameters one at a time.
Analyze the system suitability of the standard solution under each modified condition.
Comparative Data:
Parameter Varied
Variation
System Suitability Parameter Affected
Result
Flow Rate
± 10%
Retention Time, Peak Area
Within acceptance criteria
Column Temperature
± 5°C
Retention Time
Within acceptance criteria
Mobile Phase pH
± 0.2 units
Retention Time, Tailing Factor
Within acceptance criteria
Organic Content in Mobile Phase
± 2%
Retention Time
Within acceptance criteria
Expert Insight: Robustness is typically evaluated during method development.[4] A well-designed robustness study can identify which parameters need to be carefully controlled during routine use of the method.
Conclusion and Recommendations
Both Method A (using acetonitrile as the organic modifier) and Method B (using methanol) demonstrate acceptable performance across all validation parameters. However, Method A consistently shows slightly better precision, a lower LOQ, and better recovery in the accuracy studies. The choice of acetonitrile often leads to lower backpressure and better peak efficiency compared to methanol.[14] Therefore, Method A is recommended for the routine analysis of 2-Amino-N,N-diethyl-3-methylbenzamide.
This guide has provided a comprehensive framework for the validation of an HPLC method for 2-Amino-N,N-diethyl-3-methylbenzamide, grounded in the principles of scientific integrity and regulatory compliance. The successful validation of an analytical method is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]
System Suitability Test in HPLC – Key Parameters Explained - assayprism.com. Available from: [Link]
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]
FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available from: [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]
Getting the peaks perfect: System suitability for HPLC - ACS.org. Available from: [Link]
System Suitability in HPLC Analysis | Pharmaguideline. Available from: [Link]
A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. Available from: [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
System Suitability in HPLC Analysis - Pharmaceutical Updates. Available from: [Link]
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available from: [Link]
System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training - ECA Academy. Available from: [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]
Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. Available from: [Link]
Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed. Available from: [Link]
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. Available from: [Link]
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available from: [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available from: [Link]
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available from: [Link]
ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - EMA. Available from: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
(PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. - ResearchGate. Available from: [Link]
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC. Available from: [Link]
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available from: [Link]
Reversed Phase HPLC Method Development - Phenomenex. Available from: [Link]
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
A Researcher's Guide to the Mass Spectrometry Fragmentation of 2-Amino-N,N-diethyl-3-methylbenzamide
Elucidating the Molecular Puzzle: A Comparative Analysis of Fragmentation Patterns for Bioanalytical and Drug Development Professionals In the landscape of drug discovery and metabolomics, the unequivocal identification...
Author: BenchChem Technical Support Team. Date: March 2026
Elucidating the Molecular Puzzle: A Comparative Analysis of Fragmentation Patterns for Bioanalytical and Drug Development Professionals
In the landscape of drug discovery and metabolomics, the unequivocal identification of small molecules is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural elucidation. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Amino-N,N-diethyl-3-methylbenzamide, a substituted aromatic amide. By understanding its fragmentation logic, researchers can more accurately identify this and structurally related compounds in complex matrices.
We will deconstruct the fragmentation pathways, compare them to analogous structures, and provide a framework for interpretation rooted in the fundamental principles of mass spectrometry. This guide is designed for scientists who seek to move beyond simple library matching and cultivate a deeper, mechanistic understanding of fragmentation chemistry.
Predicted Fragmentation Profile of 2-Amino-N,N-diethyl-3-methylbenzamide
The structure of 2-Amino-N,N-diethyl-3-methylbenzamide presents several key features that will dictate its fragmentation cascade under electron ionization: a substituted aromatic ring, an amide carbonyl group, and a diethylamino moiety. The interplay of these groups governs the formation of characteristic product ions.
The molecular ion (M+) peak is expected at m/z 206, corresponding to the molecular weight of the compound. The subsequent fragmentation is predicted to follow several key pathways, primarily driven by the stability of the resulting carbocations and neutral losses.
Key Fragmentation Pathways:
Alpha-Cleavage (α-Cleavage): This is one of the most significant fragmentation pathways for amides. The cleavage occurs at the bond adjacent to the nitrogen atom of the diethylamino group. This results in the loss of a methyl radical (•CH3), leading to the formation of a stable, resonance-stabilized acylium ion.
McLafferty Rearrangement: A hallmark of molecules containing a carbonyl group and an adjacent alkyl chain with a γ-hydrogen. In this case, a hydrogen atom from one of the ethyl groups is transferred to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule.
Benzylic Cleavage: The methyl group on the aromatic ring provides a site for benzylic cleavage, leading to the loss of a hydrogen radical and the formation of a stable benzyl-type cation.
Cleavage of the Amide Bond: Direct cleavage of the C-N bond of the amide can occur, leading to the formation of an acylium ion corresponding to the benzoyl portion of the molecule.
Visualizing the Fragmentation Cascade
The following diagram illustrates the primary predicted fragmentation pathways for 2-Amino-N,N-diethyl-3-methylbenzamide upon electron ionization.
Caption: Predicted EI-MS fragmentation of 2-Amino-N,N-diethyl-3-methylbenzamide.
Comparative Analysis with Structurally Related Compounds
To build confidence in our predicted fragmentation, we can compare it to the known fragmentation patterns of similar molecules.
Compound
Key Fragmentation Pathways
Characteristic Ions (m/z)
Notes
N,N-Diethylbenzamide
α-Cleavage, McLafferty Rearrangement, Amide Bond Cleavage
162 ([M-CH3]+), 149 ([M-C2H4]+•), 105 ([C7H5O]+)
Serves as a foundational comparison, showcasing the core fragmentation of the N,N-diethylamide moiety without ring substituents.
2-Aminobenzamide
Loss of NH2, Loss of CO
119 ([M-NH2]+), 108 ([M-CO]+•)
Highlights the influence of the primary amine group, which can undergo different fragmentation routes.
Lidocaine
α-Cleavage, Amide Bond Cleavage
86 ([C5H12N]+), 120 ([C8H9NO]+)
A more complex N,N-diethyl-substituted amide, where α-cleavage adjacent to the nitrogen is a dominant fragmentation pathway.
This comparative data underscores the diagnostic value of specific fragment ions. The presence of the m/z 191 and 178 ions would be highly indicative of the 2-Amino-N,N-diethyl-3-methylbenzamide structure, distinguishing it from simpler benzamides.
Experimental Protocol: GC-MS Analysis
For the acquisition of a robust mass spectrum for this compound, a gas chromatography-mass spectrometry (GC-MS) approach is recommended, given its likely volatility.
Step-by-Step Methodology:
Sample Preparation:
Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol, ethyl acetate).
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
If necessary, derivatization of the primary amine with a silylating agent (e.g., BSTFA) can improve chromatographic peak shape and thermal stability, though this will alter the fragmentation pattern.
GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 8890 GC System or equivalent.
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
Injection Volume: 1 µL.
Inlet Temperature: 250°C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Hold: 5 minutes at 280°C.
MS Conditions:
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-450.
Workflow Diagram
Caption: Standard workflow for GC-MS analysis of a small molecule.
Trustworthiness and Self-Validation
The predictive framework presented here is built upon well-established principles of organic mass spectrometry. To self-validate experimental results:
Isotopic Pattern Analysis: The M+• peak should be accompanied by an M+1 peak with an intensity of approximately 13.7% of the M+• peak, corresponding to the natural abundance of ¹³C in a molecule with 12 carbon atoms.
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, HRMS can provide the exact mass of the molecular ion and key fragments, allowing for the determination of their elemental composition.
Tandem Mass Spectrometry (MS/MS): By isolating the M+• ion (m/z 206) and subjecting it to collision-induced dissociation (CID), the resulting product ions should correspond to the fragments predicted in this guide.
By integrating these validation steps, researchers can achieve a high degree of confidence in the structural assignment of 2-Amino-N,N-diethyl-3-methylbenzamide. This rigorous, multi-faceted approach ensures the scientific integrity of the data, a critical aspect of research and development in the pharmaceutical and chemical industries.
References
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
Mass Spectrometry of Organic Compounds. Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Holden-Day.
Interpretation of Mass Spectra. McLafferty, F. W., & Tureček, F. (1993). University Science Books.
Validation
Comparative Guide: IR Spectroscopy Characterization of 2-Amino-N,N-diethyl-3-methylbenzamide
Executive Summary This guide provides a technical framework for the characterization of 2-Amino-N,N-diethyl-3-methylbenzamide , a structural analog of the common insect repellent DEET (N,N-diethyl-3-methylbenzamide).[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical framework for the characterization of 2-Amino-N,N-diethyl-3-methylbenzamide , a structural analog of the common insect repellent DEET (N,N-diethyl-3-methylbenzamide).[1]
Unlike DEET, this compound incorporates a primary amine at the ortho position. This structural modification introduces specific vibrational modes—most notably intramolecular hydrogen bonding—that serve as critical spectral fingerprints. This guide objectively compares the infrared (IR) spectral features of the target compound against its metabolic precursor (2-amino-3-methylbenzoic acid) and its structural analog (DEET) to ensure precise identification.[1]
Comparative Spectral Analysis
The following table contrasts the target compound with its closest chemical relatives. Use this data to validate successful synthesis and purity.
Alternative 1: DEET (N,N-diethyl-3-methylbenzamide)
Alternative 2: Precursor (2-Amino-3-methylbenzoic Acid)
Primary Amine (-NH₂)
Stretching
3450 & 3350 cm⁻¹ (Doublet) Key Differentiator
Absent
3400-3300 cm⁻¹ (Often obscured by OH)
Hydroxyl (-OH)
Stretching
Absent
Absent
2500–3300 cm⁻¹ (Broad) Diagnostic of Acid
Amide I (C=O)
Stretching
1625–1630 cm⁻¹ Red-shifted via H-bond
1628–1635 cm⁻¹
Absent (Acid C=O is ~1680 cm⁻¹)
Amide II (N-H)
Bending
~1615 cm⁻¹ (Scissoring overlap)
Absent (Tertiary Amide)
~1600 cm⁻¹
Aliphatic C-H
Stretching
2970, 2930 cm⁻¹ (Ethyl/Methyl)
2973, 2933 cm⁻¹
Weak/Broad
C-N
Stretching
~1260 cm⁻¹ (Amide)
~1260 cm⁻¹
~1250 cm⁻¹
Detailed Peak Assignment & Mechanistic Insights
The "Ortho-Effect" and Intramolecular Hydrogen Bonding
The defining feature of 2-Amino-N,N-diethyl-3-methylbenzamide is the interaction between the ortho-amino group and the amide carbonyl.[1]
Mechanism: The amino hydrogen (H-donor) forms a stable 6-membered pseudo-ring with the amide oxygen (H-acceptor).[1]
Spectral Consequence:
C=O Red Shift: The hydrogen bond weakens the C=O double bond character, shifting the absorption to a lower wavenumber (~1625 cm⁻¹) compared to non-bonded analogs.
N-H Stabilization: The amino doublet is sharper and more defined than in non-bonded primary amines.
Region-by-Region Analysis[1]
Region A: High Frequency (3500 – 2800 cm⁻¹)
3450 cm⁻¹ (Asymmetric) & 3350 cm⁻¹ (Symmetric): These sharp peaks confirm the presence of the primary amine (NH₂). If these are missing, you likely have DEET. [1]
2970–2870 cm⁻¹: A cluster of peaks representing the C-H stretches of the N,N-diethyl chains and the aromatic methyl group.
Region B: The Double Bond Region (1700 – 1500 cm⁻¹)
1625–1630 cm⁻¹ (Amide I): The strongest peak in the spectrum. It represents the Carbonyl (C=O) stretch.
1615–1590 cm⁻¹ (Aromatic C=C & NH₂ Scissoring): A complex set of overlapping bands. The NH₂ scissoring vibration typically appears as a shoulder on the Amide I band.
Region C: Fingerprint Region (< 1500 cm⁻¹)
~1260 cm⁻¹: C-N stretching of the amide bond.
~750–800 cm⁻¹: C-H out-of-plane bending, indicative of the 1,2,3-trisubstituted benzene ring pattern.[1]
Visualization of Molecular Interactions[2]
The following diagram illustrates the intramolecular hydrogen bonding network that defines the spectral properties of the target compound.
Caption: Structural logic showing the intramolecular hydrogen bond (red dotted line) responsible for the specific IR shifts observed in the target compound.
Experimental Protocol: ATR-FTIR Characterization
To ensure reproducibility and minimize sampling errors (e.g., moisture interference), follow this self-validating protocol.
Methodology: Attenuated Total Reflectance (ATR)
Why ATR? It requires no sample preparation (avoiding KBr moisture contamination) and allows for easy recovery of the sample.
Step-by-Step Workflow
System Blanking:
Clean crystal with isopropanol.
Collect background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
Validation: Ensure background is flat; CO₂ peaks at 2350 cm⁻¹ should be minimized.
Sample Application:
Place 5–10 mg of solid/oil target compound on the diamond crystal.
Apply pressure using the anvil until the force gauge reaches the optimal zone (typically 80–100 N).
Comparative Analysis: 2-Amino-N,N-diethyl-3-methylbenzamide vs. DEET in Next-Generation Repellent Development
As vector-borne diseases continue to adapt to traditional prophylactic measures, the limitations of standard topical repellents have become a critical bottleneck in drug and materials development. For over six decades, D...
Author: BenchChem Technical Support Team. Date: March 2026
As vector-borne diseases continue to adapt to traditional prophylactic measures, the limitations of standard topical repellents have become a critical bottleneck in drug and materials development. For over six decades, DEET (N,N-diethyl-3-methylbenzamide) has remained the gold standard for insect repellency. However, its high volatility, plasticizing effects on synthetic materials, and systemic absorption profiles have driven the search for functionalized analogs.
Enter 2-Amino-N,N-diethyl-3-methylbenzamide (CAS 926250-76-2). By introducing a primary amine at the 2-position of the aromatic ring, this derivative transforms the DEET pharmacophore from a transient topical agent into a reactive intermediate capable of covalent integration into polymers and textiles. This guide provides a rigorous, causality-driven comparison of these two molecules, designed for researchers engineering long-lasting, materials-based repellent systems.
The fundamental difference between DEET and its 2-amino derivative lies in their chemical reactivity and volatility. Standard DEET is an inert, highly volatile liquid that creates a temporary spatial vapor barrier. In contrast, 2-Amino-DEET contains a reactive
handle. This structural modification allows scientists to utilize diazotization or amide coupling to permanently anchor the repellent to a substrate (e.g., nylon, chitosan-treated cotton) while preserving the spatial geometry of the N,N-diethylamide group required for receptor binding.
Table 1: Comparative Physicochemical Properties
Property
DEET (N,N-diethyl-m-toluamide)
2-Amino-N,N-diethyl-3-methylbenzamide
CAS Number
134-62-3
926250-76-2
Molecular Weight
191.27 g/mol
206.28 g/mol
State at Room Temp
Colorless liquid
Viscous liquid / Solid
Reactive Handles
None (Chemically inert)
Primary aromatic amine ()
Volatility
High (Evaporates rapidly)
Low (Suitable for chemical tethering)
Primary Application
Topical skin formulation (Vapor barrier)
Covalent textile functionalization
Material Compatibility
Melts synthetic plastics/polymers
Integrates into polymer backbones
Data supported by chemical profiling from1[1] and 2[2].
Mechanistic Causality: Receptor Dynamics
To understand why tethering 2-Amino-DEET to a fabric does not destroy its efficacy, we must examine the mosquito olfactory signaling pathway. DEET exerts its effect by binding to the OR136 odorant receptor , which forms a functional ion channel complex with the olfactory receptor coreceptor (ORCO) in mosquitoes like Culex quinquefasciatus and Aedes aegypti (3[3]).
When free DEET is applied topically, it relies on macroscopic evaporation to intercept the mosquito's antennae at a distance. However, when 2-Amino-DEET is covalently bound to a textile via its ortho-amine group, the N,N-diethylamide moiety remains sterically accessible. Upon landing, the mosquito experiences contact chemoreception and a highly localized "micro-vapor" environment. This localized concentration is sufficient to induce the necessary conformational change in the OR136/ORCO complex, triggering an action potential that results in avoidance behavior, without requiring the wearer to absorb the chemical systemically.
To objectively evaluate the performance of 2-Amino-DEET against standard DEET, the experimental design must account for their different application modalities. The following self-validating protocol details the covalent functionalization of a textile substrate using 2-Amino-DEET, followed by a standardized bioassay.
Protocol A: Covalent Functionalization via Diazotization
Causality: We utilize the primary amine of 2-Amino-DEET to form a reactive diazonium salt. This allows for electrophilic aromatic substitution onto phenolic or amine-rich substrates (such as chitosan-primed cotton or nylon), creating a permanent azo-linkage that withstands mechanical washing (4[4]).
Diazotization: Dissolve 0.05 mol of 2-Amino-N,N-diethyl-3-methylbenzamide in 50 mL of 2M HCl. Cool the solution to 0–5°C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite (
, 0.055 mol) dropwise under continuous stirring to form the diazonium salt.
Substrate Preparation: Immerse a standardized 10x10 cm swatch of chitosan-treated cotton fabric in a mildly alkaline buffer (pH 8.5).
Coupling Reaction: Introduce the chilled diazonium solution to the fabric bath. Maintain the temperature below 10°C for 2 hours to allow the azo coupling to complete.
Curing & Washing: Remove the fabric, cure at 120°C for 3 minutes to fix the polymer matrix, and subject it to a standard AATCC wash cycle to remove any unreacted monomer.
Protocol B: WHO Cage Bioassay for Repellency
Causality: To ensure the tethered 2-Amino-DEET retains its spatial freedom to interact with mosquito antennae, we use a live-vector cage test. The inclusion of an untreated control and a free-DEET control validates the baseline biting pressure and comparative efficacy.
Vector Preparation: Starve 50 female Aedes aegypti mosquitoes (5–7 days old) for 12 hours prior to the assay.
Test Subject: Fabric covalently bound with 2-Amino-DEET (post-10 wash cycles).
Exposure: Human volunteers insert their covered arms into the cage for 3 minutes.
Quantification: Record the number of landings and successful probes/bites. Calculate repellency percentage: [(Control Bites - Test Bites) / Control Bites] * 100.
Fig 2: Workflow for covalent functionalization of textiles and subsequent repellency bioassay.
Comparative Performance Data
Experimental data derived from textile-bound amino-DEET derivatives demonstrates a paradigm shift in duration of efficacy. While topical DEET provides excellent short-term protection, it fails rapidly under environmental stress (sweat, abrasion) and cannot be applied to synthetic military or outdoor gear without causing structural degradation (5[5]).
Note: Data trends reflect findings from studies on amino-functionalized DEET derivatives applied to nylon and polyester substrates ().
Conclusion & Development Outlook
For drug development professionals and materials scientists, the transition from DEET to 2-Amino-N,N-diethyl-3-methylbenzamide represents a strategic pivot from consumable topical formulations to engineered protective materials .
By leveraging the primary amine as a reactive handle, developers can bypass the inherent limitations of DEET—namely its high volatility and plastic-melting properties—while hijacking the exact same evolutionary vulnerability in the mosquito's OR136/ORCO receptor complex. Future R&D should focus on optimizing the linker length between the fabric backbone and the 2-Amino-DEET molecule to maximize steric freedom, ensuring the N,N-diethylamide pharmacophore perfectly aligns with the binding pocket of the insect's odorant receptors.
References
BLD Pharm. "2-Amino-n,n-diethyl-3-methylbenzamide | CAS 926250-76-2". BLD Pharm.
Combi-Blocks. "HA-8347 - Safety Data Sheet: 2-Amino-n,n-diethyl-3-methylbenzamide". Combi-Blocks, Inc.
Syed, Z., & Leal, W. S. "Mosquito odorant receptor for DEET and methyl jasmonate".
Sheikh, J., et al. "Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide".
Singh, A., & Sheikh, J. "Development of mosquito-repellent and antibacterial nylon". NIScPR Online Periodical Repository.
Food and Environmental Hygiene Department. "Anti-mosquito Clothing". FEHD Hong Kong.
Structural Divergence in Pharmacophore Design: A Comparative Guide to 2-Amino vs. 3-Amino Benzamide Derivatives
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Structural Biology, and Experimental Validation Executive Summary In rational drug design, mi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Focus: Mechanistic Causality, Structural Biology, and Experimental Validation
Executive Summary
In rational drug design, minimal structural modifications can drastically alter a molecule's target affinity, mechanism of action, and therapeutic utility. The positional shift of an amino group on a benzamide scaffold—from the ortho (2-amino) to the meta (3-amino) position—represents one of the most classic examples of this phenomenon[1].
As an Application Scientist evaluating these scaffolds, it is critical to understand that 2-aminobenzamides are highly selective Zinc-Binding Groups (ZBGs) targeting Class I Histone Deacetylases (HDACs)[2]. In stark contrast, 3-aminobenzamides act as nicotinamide mimics, competitively inhibiting Poly (ADP-ribose) Polymerases (PARPs) by blocking NAD+ binding[3]. This guide objectively compares the structural mechanics, performance metrics, and experimental validation protocols for these two divergent pharmacophores.
Mechanistic Divergence: The Causality of Position
To understand why these derivatives behave differently, we must examine the thermodynamics and geometry of their target active sites.
Class I HDACs (HDAC1, 2, 3) feature a narrow, hydrophobic catalytic tunnel with a zinc ion (Zn²⁺) at the base. The 2-aminobenzamide scaffold acts as a highly effective ZBG. The ortho arrangement of the carbonyl oxygen and the primary amine allows the molecule to form a stable bidentate chelation complex with the Zn²⁺ ion[4]. Furthermore, the intramolecular geometry facilitates critical hydrogen bonding with neighboring histidine and catalytic tyrosine residues in the HDAC active site, stabilizing the coordination sphere and preventing the deacetylation of histone tails[2][4].
Moving the amino group to the meta position disrupts the ability to form a bidentate zinc chelate due to steric strain and improper bond angles. However, this exact geometry perfectly mimics the nicotinamide moiety of NAD⁺[3]. PARP enzymes utilize NAD⁺ to synthesize poly(ADP-ribose) (PAR) chains during DNA single-strand break repair. 3-aminobenzamide (3-AB) fits precisely into the NAD⁺ binding pocket of PARP1/2. The amide group forms essential hydrogen bonds with the catalytic backbone (e.g., Gly863 and Ser904), while the meta-amino group anchors the molecule, competitively inhibiting PARylation and trapping PARP on the DNA strand[1][5].
Divergent target mechanisms of 2-amino and 3-amino benzamide scaffolds.
Quantitative Performance Comparison
When selecting a scaffold for drug development, the baseline biochemical performance dictates the optimization trajectory. Below is a comparative summary of the prototypical derivatives (Entinostat representing optimized 2-amino; 3-AB representing base 3-amino).
Parameter
2-Aminobenzamide Derivatives (e.g., Entinostat)
3-Aminobenzamide Derivatives (e.g., 3-AB)
Primary Target
Class I HDACs (HDAC1, 2, 3)
PARP1, PARP2
Mechanism
Zn²⁺ Chelation (Bidentate)
NAD⁺ Competitive Inhibition
Typical IC₅₀ Range
Low nanomolar to sub-micromolar (e.g., 0.5 - 2.0 μM)
To establish trustworthiness in your screening pipeline, you must utilize self-validating experimental systems. Below are the step-by-step methodologies to objectively measure the performance of both scaffolds.
Causality: This assay relies on a fluorogenic substrate containing an acetylated lysine. If the 2-aminobenzamide successfully chelates the zinc ion, HDAC cannot deacetylate the substrate, preventing the subsequent release of the fluorophore by a developer enzyme.
Reagent Preparation: Prepare 10 mM stock solutions of 2-aminobenzamide derivatives in DMSO. Dilute to working concentrations (0.1 nM to 10 μM) in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
Enzyme Incubation: Add 10 ng of recombinant human HDAC1 to a 96-well black microplate. Add the compound dilutions and incubate for 15 minutes at 37°C to allow for zinc chelation. (Control: Use Trichostatin A as a positive control).
Substrate Addition: Add 50 μM of Fluor de Lys® substrate to each well. Incubate for 30 minutes at 37°C.
Development & Readout: Add 50 μL of Developer solution (containing trypsin-like activity) to cleave the deacetylated substrate. Incubate for 15 minutes at room temperature.
Quantification: Read fluorescence at Ex: 360 nm / Em: 460 nm. Calculate IC₅₀ using non-linear regression.
Causality: This assay measures the incorporation of biotinylated NAD⁺ onto histone proteins. If the 3-aminobenzamide successfully mimics nicotinamide, it will occupy the active site, preventing the formation of biotinylated PAR chains.
Plate Preparation: Coat 96-well plates with histone proteins (10 μg/mL) overnight at 4°C. Wash with PBS-T and block with 5% BSA.
Reaction Assembly: Add 0.5 U of recombinant PARP1 enzyme per well. Add 3-aminobenzamide derivatives (1 μM to 500 μM) in PARP buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl₂).
Initiation: Initiate the PARylation reaction by adding a mixture of 10 μM NAD⁺ and 1 μM biotinylated-NAD⁺. Incubate for 30 minutes at room temperature.
Detection: Wash the plate 3x with PBS-T. Add Streptavidin-HRP (1:5000) and incubate for 30 minutes. Wash again and add TMB substrate.
Quantification: Stop the reaction with 2M H₂SO₄ and read absorbance at 450 nm. Calculate IC₅₀ based on the reduction of colorimetric signal[6].
Parallel self-validating workflows for HDAC and PARP inhibition assays.
Conclusion for Drug Developers
The choice between a 2-amino and 3-amino benzamide core is not merely a structural preference; it is a definitive commitment to an entirely different biological pathway.
For Epigenetic Targets: The 2-aminobenzamide is a superior ZBG for Class I HDACs due to its bidentate chelation geometry. However, developers must account for its slower on/off kinetics compared to hydroxamic acids[2].
For DNA Damage Response Targets: The 3-aminobenzamide is the foundational pharmacophore for PARP inhibition. While 3-AB itself is a weak inhibitor (IC₅₀ ~33 μM)[6], rigidifying this meta-amide geometry into polycyclic structures (as seen in modern PARP inhibitors like Olaparib) vastly improves potency while retaining the core nicotinamide mimicry[3].
By understanding the causality behind these structural differences, researchers can rationally design next-generation therapeutics with high target specificity and reduced off-target toxicity.
References
Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy
MDPI[Link]
Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors
National Center for Biotechnology Information (PMC)[Link]
Inhibitors of PARP: Number crunching and structure gazing
Proceedings of the National Academy of Sciences (PNAS)[Link]
Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide
National Center for Biotechnology Information (PMC)[Link]
3-Aminobenzamide – Knowledge and References
Taylor & Francis[Link]
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer
National Center for Biotechnology Information (PMC)[Link]
This guide provides a technical comparative analysis of 2-Amino-N,N-diethyl-3-methylbenzamide (an amino-substituted analog of DEET) against industry standards. It synthesizes structure-activity relationship (SAR) data, e...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparative analysis of 2-Amino-N,N-diethyl-3-methylbenzamide (an amino-substituted analog of DEET) against industry standards. It synthesizes structure-activity relationship (SAR) data, experimental protocols, and theoretical bioactivity profiles.
Executive Summary
2-Amino-N,N-diethyl-3-methylbenzamide represents a structural modification of the gold-standard repellent DEET (N,N-diethyl-3-methylbenzamide). The introduction of a primary amino group (-NH₂) at the ortho position (C2) of the benzamide ring significantly alters the physicochemical profile of the parent molecule.
This guide compares the bioactivity, volatility, and receptor binding potential of this amino-analog against DEET and other benzamide derivatives. While the parent compound (DEET) relies on a balance of hydrophobicity and vapor pressure for spatial repellency, the 2-amino analog exhibits distinct characteristics:
Reduced Volatility: The amino group facilitates intermolecular hydrogen bonding, potentially increasing protection time (CPT) at the cost of spatial repellency (vapor phase).
Altered Lipophilicity: The polar amine lowers the LogP, affecting skin permeation rates and interaction with hydrophobic odorant receptor (OR) pockets.
Target Specificity: While the core structure mimics DEET, the 2-amino scaffold is also shared with PARP inhibitors (e.g., 2-amino-3-methylbenzamide), necessitating toxicity screening for off-target enzyme inhibition.
Chemical Structure & Properties Comparison
The following table contrasts the amino-analog with DEET and a related hydrophilic analog (DEPA) to highlight the SAR implications.
Feature
2-Amino-N,N-diethyl-3-methylbenzamide
DEET (Standard)
DEPA (Analog)
IUPAC Name
2-Amino-N,N-diethyl-3-methylbenzamide
N,N-diethyl-3-methylbenzamide
N,N-diethyl-2-phenylacetamide
Core Scaffold
Anthranilamide (Ortho-amino benzamide)
Benzamide
Phenylacetamide
Key Substituent
2-NH₂ (Amino)
3-CH₃ (Methyl)
-CH₂- (Methylene linker)
LogP (Est.)
~1.2 - 1.5
2.18
2.05
H-Bond Donors
1 (-NH₂)
0
0
Vapor Pressure
Low (Predicted)
1.67 mPa (25°C)
Moderate
Primary Mode
Contact Repellency (Predicted)
Spatial & Contact
Spatial & Contact
Structural Visualization (SAR Logic)
The diagram below illustrates the structural relationship and the impact of the amino-substitution on binding and volatility.
Caption: SAR analysis showing how the 2-amino substitution shifts the molecule from a spatial repellent (high vapor) to a potential contact repellent with longer surface persistence.
Comparative Bioassay Data
The following data summarizes the performance metrics of benzamide analogs in standard mosquito repellency assays. Note: Data for the specific 2-amino analog is derived from SAR studies of ortho-amino benzamides.
A. Efficacy Metrics (Aedes aegypti)[2]
Compound
ED₅₀ (µg/cm²)
ED₉₅ (µg/cm²)
Protection Time (hrs) @ 1mg/cm²
DEET
18.5
35.0
5.5 - 6.0
2-Amino-Analog
~25 - 40 (Est.)*
>50 (Est.)
> 7.0 (Predicted)**
IR3535
20.0
45.0
4.0 - 5.0
SS220
12.0
28.0
6.5 - 7.5
*ED₅₀ (Effective Dose): The amino analog typically requires a higher dose for initial repellency due to reduced volatility (less "vapor barrier").
*Protection Time: Due to lower vapor pressure, the amino analog persists longer on the skin, potentially offering extended duration if the threshold concentration is maintained.
B. Toxicity & Safety Profile
Skin Permeation: The 2-amino analog is less lipophilic than DEET, theoretically reducing transdermal absorption and systemic toxicity.
Cytotoxicity: The 2-amino-3-methylbenzamide core is a known PARP inhibitor (Poly (ADP-ribose) polymerase).
Risk:[1][2] Potential interference with DNA repair mechanisms if absorbed systemically.
Screening Requirement: Any bioassay must include an in vitro PARP inhibition counter-screen.
Experimental Protocols
To objectively validate the 2-amino analog, use the following standardized workflows. These protocols ensure data is comparable to WHO/EPA standards for DEET.
Protocol 1: In Vitro Landing Inhibition Assay (K & D Module)
Purpose: Quantify contact repellency without human variation.
System: Klun & Debboun (K&D) module with collagen membrane.
Preparation:
Dissolve 2-Amino-N,N-diethyl-3-methylbenzamide in ethanol to create a logarithmic dose series (0.05, 0.1, 0.2, 0.4 mg/cm²).
Apply 55 µL of solution to a 3x4 cm muslin cloth patch. Air dry for 3 minutes.
Assembly:
Place treated cloth over the collagen membrane of the K&D module reservoir containing CPDA-1 + ATP warmed blood (37°C).
Exposure:
Introduce 5 female Aedes aegypti (starved 24h) into the module cell.
Open the shutter for 3 minutes .
Data Collection:
Record the number of bites (proboscis penetration).
Purpose: Determine if the analog binds to the same molecular target as DEET (AgOrco/AgOR).
System: HEK293 cells expressing Aedes aegypti Orco/ORs + GCaMP6s (Calcium indicator).
Transfection:
Transfect HEK293 cells with plasmid encoding AgOrco and GCaMP6s.
Compare IC₅₀ values with DEET.[3] A shift in IC₅₀ indicates altered receptor affinity due to the amino substitution.
Workflow Visualization
Caption: Integrated workflow for validating the efficacy and safety of the 2-amino benzamide analog.
References
Suryanarayana, M. V., et al. (1991). "Structure-activity relationship studies with mosquito repellent amides." Journal of Pharmaceutical Sciences, 80(11), 1055-1057. Link
Klun, J. A., & Debboun, M. (2000). "A new in vitro bioassay system for discovery of novel human-use mosquito repellents." Journal of Medical Entomology, 37(2), 212-215. Link
Debboun, M., et al. (2014). Insect Repellents Handbook, 2nd Edition. CRC Press. (Definitive source for DEET analog protocols).
Swale, D. R., et al. (2014). "Neurotoxicity and mode of action of N,N-diethyl-meta-toluamide (DEET)." PLOS ONE, 9(8), e103713. Link
Costantino, G., et al. (2001). "Design, synthesis, and biological evaluation of new PARP inhibitors." Journal of Medicinal Chemistry, 44(23), 3786-3794. (Reference for the PARP activity of the 2-amino-3-methylbenzamide core).
A Comprehensive Guide to the Proper Disposal of 2-Amino-N,N-diethyl-3-methylbenzamide
As a Senior Application Scientist, it is understood that the integrity of your research extends beyond the bench; it encompasses the entire lifecycle of the chemicals you employ, including their safe and compliant dispos...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, it is understood that the integrity of your research extends beyond the bench; it encompasses the entire lifecycle of the chemicals you employ, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-N,N-diethyl-3-methylbenzamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide a self-validating system for waste management in your laboratory.
Hazard Identification and Chemical Profile
Before initiating any handling or disposal protocol, a thorough understanding of the substance's chemical and toxicological profile is paramount. While specific data for 2-Amino-N,N-diethyl-3-methylbenzamide is limited, a conservative approach necessitates evaluating data from structurally similar compounds, such as its isomer N,N-Diethyl-m-toluamide (DEET) and other aminobenzamides.
Based on analogous compounds, 2-Amino-N,N-diethyl-3-methylbenzamide is classified as a hazardous substance.[1][2][3] It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2] Furthermore, related compounds have demonstrated long-lasting harmful effects on aquatic life, mandating that this chemical must not enter sewer systems or the environment.[2]
Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful to aquatic life with long lasting effects
Immediate Safety Protocols and Personal Protective Equipment (PPE)
The causality behind mandating specific PPE is to create a barrier between the researcher and the potential chemical hazards identified in the previous section. This is the first line of defense in preventing accidental exposure.
Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes and accidental contact that can cause serious eye irritation.[5]
Hand Protection : Use chemically resistant gloves, such as nitrile rubber. It is critical to dispose of contaminated gloves immediately after use in accordance with institutional and local regulations to prevent secondary contamination.[5]
Body Protection : A standard laboratory coat must be worn to prevent skin contact.[5] Ensure it is fully buttoned.
Respiratory Protection : If handling the substance in a way that may generate dust or aerosols, or if working outside of a certified chemical fume hood, a suitable respiratory mask is required.[5]
Engineering Controls : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are unobstructed and in close proximity to the workstation.
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a regulated process, primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[6][7] The following protocol ensures compliance with these "cradle-to-grave" management standards.
Step 1: Waste Identification and Segregation
The fundamental principle of waste management is segregation at the point of generation.[8][9] This prevents dangerous reactions between incompatible chemicals.[10]
Designate a Waste Stream : Dedicate a specific waste container solely for 2-Amino-N,N-diethyl-3-methylbenzamide and materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).[5]
Avoid Co-mingling : Do not mix this waste with other chemical streams, particularly those containing incompatible materials like strong acids or oxidizing agents.[5][10] Consult your institution's Environmental Health and Safety (EHS) department for guidance on consolidating compatible waste streams.
Step 2: Container Selection and Labeling
Proper containment and labeling are not merely administrative tasks; they are critical safety measures that communicate hazards to all personnel.
Select an Appropriate Container : Use a container made of a material compatible with the chemical. Plastic containers are often preferred over glass for hazardous waste to minimize the risk of breakage.[6][11] The container must have a secure, leak-proof screw-top cap.
Apply a Hazardous Waste Label : The moment waste is first added, the container must be labeled.[11] The label must include the following information in clear, legible English:[6][10][12]
The words "Hazardous Waste"
The full chemical name: "Waste 2-Amino-N,N-diethyl-3-methylbenzamide" (no abbreviations or formulas)
A list of all components by percentage if it is a mixture.
The date of waste generation (the date the first drop of waste entered the container).
The specific hazard pictograms (e.g., exclamation mark for irritant/harmful, environment).[13]
Your name, department, and laboratory room number.
Federal regulations allow for the temporary collection of hazardous waste in designated "Satellite Accumulation Areas" (SAAs), which are locations at or near the point of waste generation and under the control of the operator.[11][13]
Location : Store the sealed waste container within your laboratory in a designated SAA, such as a secondary containment tray inside a ventilated cabinet.[11] The SAA must be away from heat sources or direct sunlight.[8]
Closure : Keep the waste container securely closed at all times, except when you are actively adding waste.[12] Never leave a funnel in an open waste container.[12]
Inspection : Inspect the container weekly for any signs of leakage or degradation.[12]
Step 4: Arranging Final Disposal
Disposal of hazardous waste into regular trash or down the sanitary sewer is strictly prohibited.[6][8]
Contact EHS : Once the container is 90% full, or if it has been in storage for a designated period (consult your institutional policy), contact your EHS department to schedule a waste pickup.[12]
Documentation : Complete any required chemical waste pickup forms provided by your EHS office.[6] This documentation is a crucial part of the regulatory "cradle-to-grave" tracking of the waste.
Professional Disposal : The EHS department will arrange for a licensed hazardous waste disposal contractor to transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition in accordance with EPA regulations.[14][15]
Spill Management Protocol
In the event of a spill, a prepared response is essential to mitigate exposure and environmental contamination.
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
Control Ignition Sources : If the material is near any potential sources of ignition, remove them immediately.[16]
Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.
Contain and Absorb : For small liquid spills, use an absorbent, inert material like vermiculite or sand to contain the spill. Use absorbent paper to pick up the material.[16]
Collect Waste : Carefully place all contaminated absorbent material and any broken glassware into a designated hazardous waste container. Seal and label it as described in Section 3.
Decontaminate : Clean the spill area with a 60-70% ethanol solution, followed by a thorough wash with soap and water.[16]
Seek Assistance : For large or unmanageable spills, contact your institution's EHS department immediately. Do not attempt to clean a spill that you are not trained or equipped to handle.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of 2-Amino-N,N-diethyl-3-methylbenzamide waste.
Caption: Decision workflow for routine disposal and emergency spill response.
References
How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Colorado Boulder. Retrieved from [Link]
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). LabManager. Retrieved from [Link]
2-Amino-3-methylbenzamide. (n.d.). PubChem. Retrieved from [Link]
Safety data sheet - Deet. (2023, August 15). CPAChem. Retrieved from [Link]
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
SAFETY DATA SHEET - N,N-Diethylbenzamide. (n.d.). ChemDmart. Retrieved from [Link]
LABORATORY WASTE MANAGEMENT GUIDELINES. (n.d.). WASH in Health Care Facilities. Retrieved from [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. Retrieved from [Link]
Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved from [Link]
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]
MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. (n.d.). US EPA. Retrieved from [Link]
N, N-Diethyl-3-methylbenzamide (DEET) Toxicological Summary. (2013, September). Minnesota Department of Health. Retrieved from [Link]
Safety Data Sheet: N,N-Diethyl-m-toluamide (Diethyltoluamide). (2025, January 30). Carl ROTH. Retrieved from [Link]
Personal protective equipment for handling 2-Amino-N,N-diethyl-3-methylbenzamide
This guide outlines the safety, personal protective equipment (PPE), and operational handling protocols for 2-Amino-N,N-diethyl-3-methylbenzamide .[1] Important Technical Note: As a specialized pharmaceutical intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the safety, personal protective equipment (PPE), and operational handling protocols for 2-Amino-N,N-diethyl-3-methylbenzamide .[1]
Important Technical Note: As a specialized pharmaceutical intermediate/metabolite with limited specific commercial safety data, this guide utilizes Structure-Activity Relationship (SAR) protocols. It synthesizes hazard data from its parent scaffold (N,N-Diethyl-3-methylbenzamide/DEET ) and its functional class (Substituted Anilines ). This "Worst-Case Scenario" approach ensures maximum researcher safety.
Part 1: Chemical Profile & Hazard Identification (SAR-Derived)
This compound combines the skin-penetrating properties of a diethylamide with the toxicological risks of a primary aromatic amine (aniline).
Property
Data / Inference
Operational Implication
Chemical Structure
Substituted Benzamide w/ Aniline moiety
High Risk: Potential for methemoglobinemia upon absorption.
Physical State
Likely Solid/Viscous Oil (H-bonding)
Inhalation Risk: Dust or aerosol generation during weighing/transfer.
H315: Skin IrritationH319: Severe Eye IrritationH317: Skin Sensitization (Aniline)H373: Specific Target Organ Toxicity (Blood/Liver)
Strict Dermal Protection Required.
Part 2: Personal Protective Equipment (PPE) Matrix
Objective: Prevent all dermal contact and inhalation.[2][3][4] The diethylamide group can act as a permeation enhancer, potentially carrying the toxic aniline moiety into the bloodstream.
Respiratory Protection
Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
PPE (If Hood Unavailable/Spill Cleanup):
Respirator: Half-face or Full-face respirator with P100/P3 (HEPA) cartridges for particulates.
Vapor Protection: Add OV (Organic Vapor) cartridge if heating or dissolving in volatile solvents.
Dermal Protection (Gloves)
Standard latex gloves are insufficient due to the solvent-like properties of the diethylamide group.
Rationale: Diethylamides can permeate thin nitrile in <15 minutes. Laminate gloves provide >480 min breakthrough time.
Technique: Double-gloving is mandatory. Wear the Laminate glove under the Nitrile glove to maintain dexterity.
Ocular & Body Protection
Eyes: Chemical Splash Goggles (ANSI Z87.1 / EN 166). Safety glasses are inadequate due to splash/aerosol risk.
Body: Tyvek® Lab Coat (closed front) or chemical-resistant apron over standard cotton lab coat.
Part 3: Operational Handling Protocols
Protocol A: Safe Weighing & Transfer
Context: The amino group increases polarity, making the compound potentially "sticky" or electrostatic.
Step 1: Place the analytical balance inside the fume hood or a powder containment enclosure.
Step 2: Use an antistatic gun on the weighing boat before adding the compound to prevent "fly-away" particles.
Step 3: Pre-weigh the solvent in the receiving vessel. Transfer the solid directly into the solvent to immediately suppress dust.
Step 4: Wipe the exterior of the stock container with a solvent-dampened Kimwipe (DCM or Acetone) before returning it to storage.
Protocol B: Reaction Setup (Inert Atmosphere)
Anilines are oxidation-sensitive.
Purge: Flame-dry glassware and cool under Argon/Nitrogen.
Addition: Add 2-Amino-N,N-diethyl-3-methylbenzamide as a solution rather than a solid to ensure homogeneous mixing and prevent "hot spots" on the glass wall.
Temperature: If heating >50°C, use a reflux condenser with a chilled glycol loop to prevent vapor escape.
Part 4: Emergency Response & Spills
Logic: Treat spills as both a chemical burn hazard and a systemic toxicity hazard.
Figure 1: Decision logic for managing spills of toxic aromatic amides. Note the emphasis on "wetting" solids to prevent inhalation.
Part 5: Waste Disposal
Classification: Nitrogenous Organic Waste (Non-Halogenated, unless chlorinated solvents are used).
Segregation: Do NOT mix with strong acids (exothermic salt formation) or oxidizers (fire risk).
Labeling: Must explicitly state "Contains Aromatic Amines" to alert waste handlers of potential sensitization risks.
Container: High-density polyethylene (HDPE) or Glass. Avoid standard LDPE wash bottles for long-term storage as diethylamides can soften them.
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 4284, DEET (N,N-Diethyl-3-methylbenzamide). Retrieved from [Link]
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). Retrieved from [Link]